Fmoc-D-Tyr(Bzl)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHSJSKPWIOKIJ-GDLZYMKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654297 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-48-1 | |
| Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Fmoc-D-Tyr(Bzl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-D-Tyr(Bzl)-OH, a crucial building block in modern peptide chemistry. This document details its chemical and physical properties, provides explicit protocols for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS), and explores its application in the development of peptide-based therapeutics, with a focus on opioid receptor modulation.
Core Concepts: The Significance of D-Amino Acids in Peptide Therapeutics
The incorporation of non-natural D-amino acids, such as D-Tyrosine, into peptide sequences is a powerful strategy in drug discovery. Peptides composed exclusively of natural L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids confers enhanced stability against enzymatic degradation, leading to a longer biological half-life and improved bioavailability. Furthermore, the stereochemical alteration can modulate the peptide's conformation, potentially leading to enhanced receptor binding affinity and selectivity.
Properties of this compound
This compound, with the systematic name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phenylmethoxy)phenyl]propanoic acid, is a protected form of the D-enantiomer of tyrosine. The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino functionality, while the benzyl (Bzl) group protects the hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide synthesis.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 138775-48-1 |
| Molecular Formula | C₃₁H₂₇NO₅ |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not consistently reported |
| Optical Rotation | Specific rotation values vary by supplier |
| Purity (HPLC) | Typically ≥98% |
| Solubility | Soluble in DMF, DCM |
| Storage Temperature | 2-8°C |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. The synthesis of a deltorphin I analog, Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂, is used as a representative example. For the purpose of this guide, we will outline the incorporation of this compound as the first amino acid.
General Workflow for Fmoc-SPPS
The iterative process of Fmoc-SPPS involves three main steps: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and washing to remove excess reagents and by-products.
General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
This compound and other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Step-by-Step Synthesis Protocol
1. Resin Swelling and Initial Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
2. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
3. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
4. Chain Elongation:
-
Repeat the deprotection (Step 1, second and third bullet points), coupling (Step 2), and washing (Step 3) cycles for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 1.
6. Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
Application in a Biological Context: Opioid Receptor Signaling
Peptides containing D-amino acids, such as analogs of deltorphins and enkephalins, are potent and selective ligands for opioid receptors. These G-protein coupled receptors (GPCRs) are key targets for pain management. The incorporation of a D-amino acid at a specific position can enhance the peptide's affinity and selectivity for a particular opioid receptor subtype (e.g., delta, mu, or kappa) and increase its resistance to enzymatic degradation, leading to prolonged analgesic effects.
Opioid Receptor Signaling Pathway
The binding of an opioid peptide to its receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal activity and pain perception. A simplified representation of this pathway is shown below.
Simplified opioid receptor signaling pathway.
Conclusion
This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the creation of peptide analogs with increased stability and modulated biological activity. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers in the design and synthesis of novel peptide-based therapeutics for a wide range of applications, from pain management to the study of complex cellular signaling pathways. The careful application of these methodologies will continue to drive innovation in the fields of chemical biology and drug discovery.
The Strategic Application of Fmoc-D-Tyr(Bzl)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-D-Tyr(Bzl)-OH is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of peptide-based therapeutics with enhanced stability and unique pharmacological profiles. This in-depth technical guide provides a comprehensive overview of its core applications, physicochemical properties, and detailed experimental protocols for its use. A comparative analysis of the benzyl (Bzl) side-chain protection is presented, alongside a case study on the synthesis of opioid peptide analogues. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.
Introduction: The Role of this compound in Peptide Chemistry
This compound is a protected amino acid derivative meticulously designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The incorporation of a D-amino acid, such as D-Tyrosine, is a well-established strategy in medicinal chemistry to increase the metabolic stability of peptides by making them resistant to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine.[1][2] The benzyl (Bzl) group offers semi-permanent protection for the phenolic hydroxyl group of the tyrosine side chain, preventing unwanted side reactions during peptide elongation.[2] This strategic combination of protecting groups allows for the precise and controlled assembly of complex peptide sequences.
The primary applications of this compound lie in the fields of pharmaceutical research and drug development. It is an essential component in the synthesis of peptide-based therapeutics, including hormones, enzyme inhibitors, and receptor agonists/antagonists.[3] The presence of the D-Tyrosine(Bzl) moiety can significantly influence the conformational properties and biological activity of the resulting peptide.
Physicochemical Properties and Comparative Data
The successful application of this compound in peptide synthesis is contingent on understanding its physicochemical properties and how its protecting groups compare to other commonly used alternatives.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₃₁H₂₇NO₅ |
| Molecular Weight | 493.55 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 157-161 °C |
| Solubility | Soluble in DMF, NMP |
| Storage | 2-8°C, desiccated |
Comparative Analysis of Tyrosine Side-Chain Protecting Groups
The choice of the side-chain protecting group for tyrosine is a critical decision in Fmoc-SPPS. The following table provides a qualitative comparison of the Benzyl (Bzl) group with the more commonly used tert-Butyl (tBu) group.
| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |
| Benzyl (Bzl) | - Historically used in peptide synthesis. | - Requires strong acid (e.g., HF) for complete removal. - Partially labile to TFA, which can lead to premature deprotection and side reactions. | - More common in Boc-based SPPS strategies. |
| tert-Butyl (tBu) | - High stability to the basic conditions of Fmoc deprotection. - Forms the basis of the standard orthogonal Fmoc/tBu strategy. - Readily cleaved with moderate concentrations of TFA. | - Can generate tert-butyl cations during cleavage, which may lead to side reactions with sensitive residues (e.g., Trp, Met) if scavengers are not used. | - Standard protection for routine Fmoc-SPPS. |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS, followed by cleavage, and purification.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.
References
Fmoc-D-Tyr(Bzl)-OH molecular weight and structure
This guide provides a comprehensive overview of the chemical properties, structure, and applications of (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-[4-(phenylmethoxy)phenyl]propanoic acid, commonly known as Fmoc-D-Tyr(Bzl)-OH. This derivative of D-tyrosine is a critical reagent in synthetic organic chemistry, particularly in the field of peptide synthesis.
Core Molecular Data
This compound is a protected amino acid widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the benzyl (Bzl) group protects the hydroxyl function of the tyrosine side chain. This strategic protection allows for the sequential and controlled addition of amino acids to a growing peptide chain.
| Property | Value | Reference |
| Molecular Weight | 493.55 g/mol | [1][2][3] |
| Molecular Formula | C31H27NO5 | [1][2][3] |
| CAS Number | 138775-48-1 | [1][2][3] |
| Appearance | White to off-white powder | |
| Melting Point | 157-161 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| Storage Temperature | 2-8°C | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a central D-tyrosine core. The alpha-amino group is protected by the Fmoc group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a benzyl ether linkage.
Structural Representations:
-
SMILES: O=C(O)--INVALID-LINK--CC1=CC=C(OCC2=CC=CC=C2)C=C1
-
InChI: InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m1/s1[5]
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin) with a free amine group
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (e.g., DMF, DCM)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and cleaved Fmoc-adducts.
-
Amino Acid Activation: A solution of this compound (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF is prepared and allowed to pre-activate for a few minutes.
-
Coupling: The activated amino acid solution is added to the washed, deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
-
Optional Capping: To block any unreacted amine groups, the resin can be treated with an acetic anhydride solution.
-
Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
Experimental Workflow
The following diagram illustrates the key steps in a single coupling cycle of this compound during solid-phase peptide synthesis.
Caption: A single coupling cycle in Fmoc-SPPS.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in biological signaling pathways, the peptides synthesized using this building block can be designed to interact with a multitude of cellular signaling cascades. For instance, a synthetic peptide containing D-tyrosine could be designed as an antagonist for a receptor that normally binds an L-tyrosine-containing endogenous ligand. The D-amino acid would provide resistance to enzymatic degradation, prolonging its biological activity.
The logical relationship in its application is a straightforward synthetic strategy:
References
Navigating the Orthogonal Landscape: An In-depth Technical Guide to Fmoc and Bzl Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic peptide chemistry, the strategic use of protecting groups is paramount to achieving high-purity, functionally active peptides. This technical guide provides a comprehensive exploration of two cornerstone protecting group strategies: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which forms the basis of the dominant Fmoc/tBu strategy, and the acid-labile Benzyl (Bzl) group, a key component of the classical Boc/Bzl approach to solid-phase peptide synthesis (SPPS). This document delves into the core chemical principles, presents detailed experimental protocols, summarizes quantitative performance data, and visualizes the logical workflows inherent to these methodologies.
Core Principles: A Tale of Two Orthogonalities
The success of stepwise peptide synthesis hinges on the principle of orthogonality, wherein different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others. The Fmoc and Bzl protecting group strategies represent two different approaches to achieving this selectivity.
The Fmoc/tBu Strategy: A Truly Orthogonal System
The Fmoc/tBu strategy is the most widely used method in modern SPPS. It employs the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain. The side chains of trifunctional amino acids are protected by acid-labile groups, most commonly tert-butyl (tBu) derivatives. This orthogonality allows for the selective removal of the Fmoc group at each cycle of synthesis using a mild base, typically piperidine, while the side-chain protecting groups remain intact until the final cleavage from the solid support with a strong acid like trifluoroacetic acid (TFA).
The Boc/Bzl Strategy: A Quasi-Orthogonal Approach
The Boc/Bzl strategy, pioneered by R.B. Merrifield, is the classical approach to SPPS. It relies on graded acid lability for selective deprotection. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid, such as TFA. The side chains are protected by more acid-stable benzyl (Bzl)-based protecting groups, which require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1] This difference in lability to acids of varying strengths provides the basis for its "quasi-orthogonal" nature.[2]
Data Presentation: A Quantitative Comparison
The choice between the Fmoc/tBu and Boc/Bzl strategies is often dictated by the specific peptide sequence, the desired scale of synthesis, and the presence of sensitive residues. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Comparison of Nα-Protecting Group Properties
| Property | Fmoc (9-Fluorenylmethoxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Lability | Base-labile (β-elimination) | Acid-labile |
| Deprotection Reagent | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Deprotection Time | 5-20 minutes | 30 minutes |
| Byproducts | Dibenzofulvene (DBF)-piperidine adduct | Isobutylene, CO2, t-butyl cation |
| Monitoring | UV absorbance of DBF adduct at ~301 nm | Not readily monitored by UV |
| Orthogonality to Side Chains | Fully orthogonal to acid-labile groups (tBu, Trt) | Quasi-orthogonal to acid-labile groups (Bzl) |
Table 2: Stability of Common Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Protected Amino Acid(s) | Stability to 20% Piperidine/DMF | Stability to 50% TFA/DCM | Cleavage Reagent |
| tert-Butyl | tBu | Ser, Thr, Tyr, Asp, Glu | Stable | Stable | >95% TFA |
| Trityl | Trt | Asn, Gln, His, Cys | Stable | Labile | 95% TFA with scavengers |
| Benzyl | Bzl | Ser, Thr, Tyr, Asp, Glu | Stable | Partially labile[3] | Anhydrous HF, TFMSA |
| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Tyr | Stable | Stable[3] | Anhydrous HF |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Lys | Stable | Stable[4] | Anhydrous HF, TFMSA |
Table 3: Racemization Levels with Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Additive | Model Peptide Coupling | % D-Isomer Formation |
| HATU | - | Model Peptide Fragment | < 0.5[5] |
| HBTU | - | Model Peptide Fragment | ~1.5[5] |
| HCTU | - | Model Peptide Fragment | < 0.5[5] |
| DIC | HOBt | Model Peptide Fragment | 1-5[5] |
| DIC | - | Model Peptide Fragment | 10-30[5] |
Note: Racemization is highly sequence and condition-dependent. The data presented are illustrative for comparative purposes.
Table 4: Common Side Reactions and Their Prevalence
| Side Reaction | Strategy | Description | Prevalence | Mitigation |
| Aspartimide Formation | Fmoc/tBu | Cyclization of aspartic acid side chain under basic conditions. | High with Asp-Gly, Asp-Asn, Asp-Ser sequences.[6] | Use of sterically hindered protecting groups (e.g., OMpe, OBno), backbone protection (e.g., Dmb), or milder deprotection bases.[7] |
| Diketopiperazine Formation | Fmoc/tBu | Cyclization of the N-terminal dipeptide, leading to chain termination. | High with Pro or Gly at the C-terminus.[8][9] | Use of 2-chlorotrityl resin, incorporation of dipeptides, or optimized deprotection conditions.[10] |
| Alkylation of Trp and Met | Boc/Bzl | Alkylation by carbocations generated during Boc deprotection. | Can be significant. | Addition of scavengers (e.g., DTE, TIS) to the deprotection solution. |
| Rearrangement of Tyr(Bzl) | Boc/Bzl | Migration of the benzyl group to the 3-position of the tyrosine ring. | Occurs with repeated TFA treatment.[3] | Use of more stable protecting groups like 2,6-Cl2Bzl.[3] |
Experimental Protocols
Detailed and reproducible protocols are essential for successful peptide synthesis.
Protocol 1: Manual Fmoc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)
1. Resin Preparation and First Amino Acid Loading (Fmoc-Gly-Wang Resin)
-
Swell 1 g of Wang resin (substitution ~1.0 mmol/g) in 10 mL of dichloromethane (DCM) for 1 hour in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Gly-OH (4 eq.), HOBt (4 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (4 eq.).
-
Agitate the mixture for 4-12 hours at room temperature.
-
Drain the reaction solution and cap any unreacted hydroxyl groups with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x), and dry under vacuum.
2. Synthesis Cycle (Addition of Leucine and Alanine)
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.
-
Drain the solution. Add a fresh 10 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling (Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x).
-
-
Repeat: Repeat the deprotection and coupling steps for the final amino acid (Fmoc-Ala-OH).
3. Final Cleavage and Deprotection
-
After the final coupling, perform an Fmoc deprotection as described above.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
Prepare a cleavage cocktail of TFA:Triisopropylsilane (TIS):Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL/g of resin) to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
A white precipitate of the crude peptide will form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
Protocol 2: Manual Boc-SPPS of a Model Peptide (e.g., Ala-Leu-Gly)
1. Resin Preparation and First Amino Acid Loading (Boc-Gly-Merrifield Resin)
-
Swell 1 g of Merrifield resin (substitution ~1.0 mmol/g) in 10 mL of DCM for 1 hour.
-
Drain the DCM.
-
Prepare the cesium salt of Boc-Gly-OH by reacting it with cesium carbonate.
-
Add the Boc-Gly-OCs (1.5 eq.) to the resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
2. Synthesis Cycle (Addition of Leucine and Alanine)
-
Boc Deprotection:
-
Swell the resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add 10 mL of 50% (v/v) TFA in DCM. Agitate for 2 minutes (pre-wash).
-
Drain and add a fresh 10 mL of 50% TFA in DCM. Agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add 10 mL of 10% (v/v) DIPEA in DCM and agitate for 2 minutes. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (Boc-Leu-OH):
-
In a separate vial, dissolve Boc-Leu-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for Boc-Ala-OH.
3. Final Cleavage and Deprotection ("Low-High" HF Method)
-
Safety Precaution: Anhydrous HF is extremely toxic and corrosive and must be handled in a specialized apparatus within a fume hood with appropriate personal protective equipment.
-
Low HF Step:
-
Place the dried peptide-resin in the HF apparatus reaction vessel with a scavenger mixture (e.g., p-cresol, p-thiocresol).
-
Cool the vessel to -5 to 0°C.
-
Distill a low concentration of HF (e.g., HF/DMS 1:3 v/v) into the vessel.
-
Stir for 2 hours at 0°C. This removes more labile benzyl-based protecting groups.
-
Evaporate the HF and DMS under vacuum.
-
-
High HF Step:
-
Cool the vessel again and distill neat anhydrous HF into it.
-
Stir for 1 hour at 0°C. This cleaves the peptide from the resin and removes more resistant protecting groups.
-
Evaporate the HF under vacuum.
-
-
Work-up:
-
Wash the resin with cold diethyl ether to precipitate the peptide.
-
Filter and wash the crude peptide with cold ether.
-
Extract the peptide from the resin with an appropriate solvent (e.g., aqueous acetic acid) and lyophilize.
-
Mandatory Visualization
The following diagrams, generated using the Graphviz (DOT language), illustrate key logical and experimental workflows in peptide synthesis.
Caption: A single cycle in the Fmoc solid-phase peptide synthesis workflow.
Caption: A single cycle in the Boc solid-phase peptide synthesis workflow.
Caption: Decision tree for selecting a solid-phase peptide synthesis strategy.
Conclusion
The choice between the Fmoc/tBu and Boc/Bzl strategies in solid-phase peptide synthesis is a critical decision that profoundly influences the outcome of a research or drug development project. The Fmoc/tBu strategy has become the method of choice for routine synthesis due to its milder conditions, amenability to automation, and the commercial availability of a wide array of derivatives. However, the classical Boc/Bzl approach remains a powerful tool, particularly for the synthesis of long and difficult sequences where aggregation is a major concern. A thorough understanding of the chemical principles, quantitative performance, and practical considerations of both methodologies, as outlined in this guide, empowers researchers to make informed decisions and successfully navigate the complexities of peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of Fmoc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Fmoc-D-Tyr(Bzl)-OH, a derivative of the amino acid tyrosine commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound, with the CAS number 138775-48-1, is a white to off-white powder.[1] A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C31H27NO5 | [2][3][4] |
| Molecular Weight | 493.55 g/mol | [2][3][4] |
| Melting Point | 157-161 °C | [5][6][7] |
| Appearance | White to off-white powder | [1] |
| Storage Temperature | 2-8°C | [5][6][7] |
| Optical Activity | [α]20/D −16.0±2.5°, c = 1% in DMF | [5][6][7] |
Hazard Identification and Personal Protective Equipment (PPE)
While not classified as a hazardous substance under GHS by all suppliers, it is recommended to handle this compound with care, assuming potential for irritation.[8] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Potential Hazards:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Reference |
| Eye Protection | Safety glasses or goggles | [5][6][7] |
| Hand Protection | Chemical-resistant gloves | [5][6][7] |
| Respiratory Protection | Dust mask (type N95 or P1) for nuisance levels of dust | [5][9] |
| Body Protection | Lab coat or full suit as appropriate | [9] |
Experimental Protocols: Safe Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the label correctly identifies the contents as this compound and that the CAS number (138775-48-1) matches.
-
Store the unopened container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is between 2-8°C.[5][6][7]
Handling in the Laboratory:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[10]
-
Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5][6][7]
-
Use non-sparking tools to prevent ignition sources.[3]
-
Wash hands thoroughly after handling.[10]
Storage of Opened Containers:
-
Keep the container tightly closed when not in use to prevent contamination and degradation.[9]
-
Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[9][11] The recommended storage temperature is 2-8°C.[5][6][7]
-
Store away from incompatible materials.
First Aid Measures
In case of accidental exposure, follow these procedures:
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [2][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [2] |
Spill and Disposal Procedures
Spill Containment and Cleanup:
-
Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste container. Avoid generating dust.
-
Large Spills: Evacuate the area. Use a shovel to place the spilled material into a convenient waste disposal container.[9] Ensure adequate ventilation.
-
Prevent the spilled material from entering drains.[2]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials, such as gloves and weighing paper, should be placed in a sealed container and disposed of as chemical waste.
-
For empty containers, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[12] After thorough rinsing, the container can be disposed of according to institutional guidelines.[12]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Fmoc-Tyr(Bzl)-OH = 98.0 HPLC 71989-40-7 [sigmaaldrich.com]
- 7. Fmoc-Tyr(Bzl)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [myskinrecipes.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
An In-depth Technical Guide to the Solubility of Fmoc-D-Tyr(Bzl)-OH in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Fmoc-D-Tyr(Bzl)-OH, a key building block in peptide synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a qualitative understanding, presenting available data, and offering a robust experimental protocol for researchers to determine solubility in their specific laboratory contexts.
Introduction
This compound (Nα-(9-Fluorenylmethoxycarbonyl)-O-benzyl-D-tyrosine) is an essential amino acid derivative used in solid-phase peptide synthesis (SPPS). Its solubility in various organic solvents is a critical factor for efficient coupling reactions and the overall success of peptide synthesis. Factors such as the hydrophobicity of the Fmoc and benzyl protecting groups significantly influence its solubility profile.
Quantitative Solubility Data
Precise, comprehensive quantitative solubility data for this compound across a wide range of common solvents is not extensively documented in publicly available literature. However, some data points and qualitative descriptions can be inferred from product specifications and related literature.
One available data point indicates a solubility of at least 1% in N,N-Dimethylformamide (DMF), as evidenced by optical activity measurements performed at this concentration.[1]
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Class | Formula | Solubility ( g/100 mL) | Temperature (°C) |
| N,N-Dimethylformamide (DMF) | Amide | C₃H₇NO | ≥ 1.0 | 20 |
Qualitative Solubility Profile
Based on general knowledge of Fmoc-protected amino acids and information from technical support documents, a qualitative solubility profile for this compound can be summarized. The polarity and solvating power of the solvent are key determinants of solubility.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Chemical Class | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Amide | Soluble | Commonly used solvent for peptide synthesis; solubility can be affected by solvent purity.[2][3] |
| N-Methyl-2-pyrrolidone (NMP) | Lactam | Soluble | Often a more effective solvent than DMF for solvating peptide resins and can improve coupling yields.[3][4] |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | Soluble | A strong solvent that can be used to enhance the solubility of Fmoc-amino acids, sometimes in combination with other solvents.[2] |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Sparingly Soluble to Soluble | While used in peptide synthesis, its ability to solvate growing peptide chains can be limited.[3] |
| Methanol (MeOH) | Alcohol | Sparingly Soluble | Generally less effective for dissolving highly protected amino acids. |
| Acetonitrile (ACN) | Nitrile | Sparingly Soluble | Can be used with PEG-based resins, but generally not the primary solvent for Fmoc-amino acids.[3] |
| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Reported to be effective with PEG-based resins.[3] |
| Water | Aqueous | Insoluble | The hydrophobic nature of the Fmoc and benzyl groups leads to poor solubility in water. |
Factors Influencing Solubility
Several factors can impact the solubility of this compound:
-
Solvent Purity: The presence of impurities, such as water or dimethylamine in DMF, can negatively affect solubility.[2][5]
-
Temperature: Gentle heating (e.g., to 37°C) can be employed to increase the solubility of sparingly soluble Fmoc-amino acids.[2][5]
-
Physical Form: The particle size and crystalline structure of the this compound powder can influence the rate of dissolution.
-
Presence of Other Reagents: The composition of the entire solution, including coupling reagents and other additives, can alter solubility.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a specific solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.
Materials:
-
This compound
-
Solvent of interest (high purity)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is freely soluble (e.g., DMF or DMSO) to create a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial. "Excess" means that undissolved solid should be visible.
-
Add a known volume of the solvent to be tested to the vial.
-
Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.
-
-
Quantification by HPLC:
-
Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the range of the standard solutions.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with UV detection at an appropriate wavelength (e.g., 265 nm).
-
Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Visualizations
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
References
The Strategic Imperative of Stereochemistry: A Technical Guide to the Theoretical Applications of Fmoc-D-Tyr(Bzl)-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is paramount. Peptides and peptidomimetics represent a promising class of therapeutics, yet their development is often hampered by inherent limitations such as enzymatic instability and rapid in vivo clearance. The strategic incorporation of non-natural amino acids, particularly D-enantiomers, has emerged as a powerful tool to overcome these challenges. This technical guide provides an in-depth exploration of the theoretical applications of Fmoc-D-Tyr(Bzl)-OH, a key building block in the synthesis of next-generation peptide-based drugs. We will delve into its role in the design of enzyme inhibitors and receptor ligands, supported by experimental frameworks and quantitative data, to illuminate its potential in advancing drug development pipelines.
The Foundational Role of this compound in Peptide Synthesis
This compound is a protected D-amino acid derivative meticulously designed for use in solid-phase peptide synthesis (SPPS).[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, while the benzyl (Bzl) group offers robust protection for the phenolic hydroxyl side chain of D-tyrosine.[1] This orthogonal protection scheme is fundamental to the stepwise and controlled assembly of peptide chains on a solid support.
The primary theoretical advantage of incorporating D-amino acids like D-tyrosine into a peptide sequence lies in the significant enhancement of its proteolytic stability.[3][4][5][6] Endogenous proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[3] By introducing a D-amino acid, the peptide backbone becomes resistant to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability.[3][4][5]
Beyond stability, the introduction of a D-amino acid can profoundly influence the peptide's three-dimensional conformation. This can lead to altered binding affinities and selectivities for biological targets, a critical aspect in the rational design of potent and specific therapeutics.[3]
Application in Enzyme Inhibition: The Case of Tyrosinase
A compelling theoretical and demonstrated application of D-tyrosine is in the development of enzyme inhibitors. D-tyrosine has been identified as a competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[3][4] By mimicking the natural substrate L-tyrosine, D-tyrosine can bind to the active site of tyrosinase without being productively converted, thereby inhibiting melanin production. This has significant implications for the development of topical agents for hyperpigmentation disorders.
Peptides incorporating a terminal D-tyrosine residue have been shown to possess anti-melanogenic properties.[7][8] This highlights the potential of using this compound to synthesize novel peptide-based tyrosinase inhibitors for cosmetic and therapeutic applications.
Quantitative Data: Tyrosinase Inhibitory Peptides
The following table summarizes the inhibitory concentrations (IC50) of various peptides against tyrosinase, illustrating the potential for designing potent inhibitors. While not all of these were synthesized with this compound, they provide a benchmark for the efficacy of D-tyrosine-containing peptides.
| Peptide/Compound | IC50 Value | Source(s) |
| DWMPHs-IV | 3.52 mg/mL (monophenolase) | [3][4] |
| DWMPHs-IV | 2.65 mg/mL (diphenolase) | [3][4] |
| Ergothioneine | 4.47 mM | [3][4] |
| CSF Tripeptide | 136.04 µM | [6] |
| CVL Tripeptide | 261.79 µM | [6] |
| CSN Tripeptide | 177.74 µM | [6] |
| Kojic Acid (Reference) | 45.14 µM | [6] |
Experimental Protocol: Tyrosinase Inhibition Assay
A detailed methodology for assessing the tyrosinase inhibitory activity of a synthesized peptide is as follows:
1. Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Synthesized D-tyrosine containing peptide (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare stock solutions of the test peptide and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test peptide or kojic acid to respective wells.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals for a set period.
-
The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance of the reaction with the test peptide.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Logical Workflow for Tyrosinase Inhibitor Development
Application in Receptor Ligand Design: Opioid and Somatostatin Analogs
The incorporation of this compound is a valuable strategy in the design of receptor ligands with improved pharmacological properties. The conformational constraints imposed by the D-amino acid can lead to enhanced receptor selectivity and potency.
Opioid Receptor Ligands
In the realm of opioid peptides, the N-terminal tyrosine residue is crucial for receptor binding and activation. Replacing the natural L-tyrosine with D-amino acid analogs has been shown to convert agonists into potent antagonists. For instance, the substitution of Tyr1 in an enkephalin analog with a 2',6'-dimethyl-D-tyrosine derivative resulted in a potent mu-opioid antagonist. This underscores the potential of using this compound to synthesize novel opioid receptor modulators with therapeutic potential for conditions such as opioid use disorder.
Somatostatin Analogs
Somatostatin is a peptide hormone that regulates a wide range of physiological functions through its interaction with five G-protein coupled receptor subtypes (SSTR1-5).[9] Native somatostatin has a very short half-life, limiting its therapeutic use. The development of stable analogs is therefore a key objective. The incorporation of D-amino acids, such as D-tryptophan, into somatostatin analogs has been shown to dramatically increase their stability in serum. While direct examples of D-tyrosine incorporation are less common, the principle of using D-amino acids to enhance stability is well-established and theoretically applicable to the design of novel somatostatin analogs using this compound. Such analogs could have applications in the treatment of neuroendocrine tumors and acromegaly.
Quantitative Data: Receptor Binding Affinities
The following table presents binding affinity (Ki) and functional activity (IC50) data for various opioid peptidomimetics, demonstrating the high potency that can be achieved through chemical modifications, including the use of D-amino acids.
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| [Dmt]DALDA | µ-opioid | 0.13 | 15.9 |
| Dcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH2 | µ-opioid | - | Potent Antagonist |
| Heterodimer D-2 (VEGFR-2 binder) | VEGFR-2 | - | ~1 |
Signaling Pathways
The therapeutic effects of opioid and somatostatin analogs are mediated through complex intracellular signaling cascades initiated by their binding to G-protein coupled receptors (GPCRs).
Experimental Protocol: Solid-Phase Synthesis of a D-Tyrosine Containing Peptide
The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.
1. Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
2. Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (for each amino acid in the sequence):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. For the incorporation of D-tyrosine, use this compound.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
After complete coupling, wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described above.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the pellet with cold ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Conclusion and Future Directions
This compound is a critical and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into peptides offers a reliable method to enhance proteolytic stability and modulate biological activity, thereby addressing key liabilities of peptide-based therapeutics. The theoretical applications discussed in this guide, from the development of novel enzyme inhibitors to the fine-tuning of receptor ligand interactions, are supported by a growing body of experimental evidence.
Future research will undoubtedly continue to expand the applications of this compound and other D-amino acids. The development of novel peptidomimetics with improved oral bioavailability and the exploration of D-amino acid-containing peptides for targeting intracellular protein-protein interactions represent exciting frontiers. As our understanding of the structural and functional consequences of stereochemical modifications deepens, the rational design of peptides with precisely tailored therapeutic profiles will become increasingly achievable, paving the way for the next generation of innovative medicines.
References
- 1. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. chem.uci.edu [chem.uci.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Physiology, Somatostatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, enabling the efficient synthesis of complex peptide sequences. This document provides detailed application notes and protocols for the incorporation of Fmoc-D-Tyr(Bzl)-OH, a critical building block for introducing a D-tyrosine residue with its phenolic hydroxyl group protected by a benzyl ether. The benzyl (Bzl) protecting group is stable to the basic conditions used for Fmoc removal but can be cleaved under strong acidic conditions during the final cleavage from the resin. This orthogonal protection strategy is essential for preventing side reactions and ensuring the synthesis of high-purity peptides.
These protocols are designed to guide researchers through the key steps of Fmoc-SPPS, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection, with a specific focus on the nuances of incorporating this compound.
Data Presentation
The following tables summarize key quantitative parameters for the successful incorporation of this compound in a typical SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
Table 1: Reagent Stoichiometry for this compound Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| Coupling Reagents | ||
| HBTU/TBTU | 1.9 - 5 | Uronium/Aminium salt activator |
| HATU | 1.9 - 4.9 | Uronium/Aminium salt activator (recommended for difficult couplings) |
| DIC | 3 - 5.5 | Carbodiimide activator |
| Additives | ||
| HOBt | 3 - 5.5 | Reduces racemization and improves efficiency |
| HOAt | 3 - 5 | Aza-analog of HOBt, enhances coupling speed |
| Bases | ||
| DIPEA | 4 - 10 | Tertiary amine base for activation |
| 2,4,6-Collidine | 4 - 10 | Weaker base, recommended to minimize racemization |
Table 2: Typical Reaction Conditions for Fmoc-SPPS Cycle
| Step | Reagent | Concentration/Volume | Reaction Time | Monitoring |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 mL per gram of resin | 3 minutes, drain, then 10-15 minutes | UV-Vis at 301 nm (optional) |
| Washing | DMF | 10 mL per gram of resin | 5-7 washes | - |
| Coupling | See Table 1 | - | 1 - 4 hours | Kaiser Test |
| Capping (Optional) | Acetic Anhydride/DIPEA/DMF | 10:5:85 (v/v/v) | 2 x 15 minutes | - |
| Final Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 (v/v/v) | 2 - 4 hours | HPLC, Mass Spectrometry |
Experimental Protocols
The following protocols provide a general framework for the manual solid-phase synthesis of a peptide containing this compound. These can be adapted for automated synthesizers. The protocol begins after the initial loading of the first amino acid onto the resin.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines the iterative steps of deprotection, washing, and coupling.
1. Resin Preparation:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[2]
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]
3. Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]
-
Wash with Dichloromethane (DCM) (3 times) and then DMF (3 times) before proceeding to the coupling step.[4]
Protocol 2: Coupling of this compound using HBTU/DIPEA
This is a robust and widely used method for standard couplings.[5]
1. Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes.[4]
2. Coupling Reaction:
-
Add the activation mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[2]
3. Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated with fresh reagents.[4][6]
4. Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times).[4]
Protocol 3: Capping (Optional)
Capping is performed to block any unreacted amino groups and prevent the formation of deletion sequences. This is particularly important for long or difficult peptide sequences.
1. Capping Mixture Preparation:
-
Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 10:5:85 (v/v/v) ratio.
2. Capping Reaction:
-
Add the capping solution to the peptide-resin after the coupling step.
-
Agitate for 15 minutes.
-
Drain and repeat the capping reaction for another 15 minutes.
3. Washing:
-
Wash the resin thoroughly with DMF and DCM.
Protocol 4: Final Cleavage and Deprotection
This protocol cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the benzyl group from D-Tyr(Bzl).
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under vacuum for at least 4 hours.[2]
2. Cleavage:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a 95:2.5:2.5 (v/v/v) ratio. TIS acts as a scavenger to trap the reactive benzyl cations generated during cleavage.
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 2-4 hours.[2]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[2]
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.[2]
-
Dry the crude peptide pellet under vacuum.
4. Purification:
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical HPLC and mass spectrometry.
Mandatory Visualization
Caption: Workflow for Fmoc-SPPS of a peptide containing this compound.
References
Standard Coupling Methods for Fmoc-D-Tyr(Bzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Tyr(Bzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with enhanced stability against enzymatic degradation and for the design of peptidomimetics and therapeutic peptides. The benzyl (Bzl) ether protecting group on the tyrosine side chain is stable under the basic conditions used for Fmoc deprotection and can be removed during the final acidolytic cleavage from the resin. The selection of an appropriate coupling method for this sterically hindered amino acid derivative is paramount to ensure high coupling efficiency, minimize racemization, and ultimately achieve a high purity of the target peptide.
This document provides a comprehensive overview of standard coupling methods for this compound, including a comparison of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines for challenging couplings.
Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical determinant of success in SPPS. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages in terms of reaction kinetics, cost, and potential for side reactions. For sterically hindered amino acids like this compound, the use of highly efficient activating reagents is often necessary.
| Reagent Class | Coupling Reagent | Common Additives | Key Characteristics & Recommendations |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole), OxymaPure® | Cost-effective and widely used. The byproduct of DIC is soluble, facilitating its removal. The addition of HOBt or OxymaPure® is crucial to suppress racemization and accelerate the reaction.[1] |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, OxymaPure® | Historically significant, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification in SPPS. | |
| Phosphonium Salts | PyBOP® ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | Efficient coupling reagent with rapid reaction times.[2] The byproducts are generally less hazardous than those of its predecessor, BOP. |
| PyAOP® ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | - | Often demonstrates higher coupling yields compared to PyBOP, particularly for difficult couplings.[3] | |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | A very popular and efficient coupling reagent with fast reaction kinetics and low racemization when used with an appropriate base.[2][4] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Generally considered more reactive than HBTU, leading to faster couplings and lower racemization levels, making it a preferred choice for sterically hindered amino acids.[3][4][5] | |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | Offers similar efficiency to HATU and is sometimes preferred for its stability and reduced potential for side reactions. | |
| COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | A third-generation uronium salt with coupling efficiencies comparable to HATU. It is considered safer due to the absence of the potentially explosive benzotriazole moiety and has improved solubility.[3][5] |
Quantitative Comparison of Racemization Levels
Racemization is a critical side reaction that can compromise the biological activity of the final peptide. The choice of coupling reagent and base significantly influences the extent of epimerization.
| Coupling Reagent/Method | % D-Isomer (Epimerization) |
| HBTU | 1.5 - 5.0% |
| HATU | 0.5 - 2.0% |
| HCTU | 1.0 - 4.0% |
| PyBOP® | 1.0 - 3.5% |
| COMU® | < 1.0% |
| DIC/HOBt | 0.5 - 2.5% |
Data is based on model peptide syntheses and serves as a general comparison.[4] Actual racemization levels can vary depending on the specific amino acid sequence, reaction conditions, and the base used.
Experimental Protocols
The following are generalized protocols for the manual coupling of this compound in solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Standard Coupling using HBTU/DIPEA
This protocol is a widely used method for routine and moderately difficult couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-4 equivalents)
-
HBTU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in a minimal amount of DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol is recommended for sterically hindered couplings where high efficiency and minimal racemization are critical. The use of collidine, a weaker base than DIPEA, can further reduce the risk of racemization.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
2,4,6-Collidine (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add collidine to the solution and allow for a brief pre-activation of 1-2 minutes.
-
Coupling: Add the activation solution to the deprotected peptide-resin and agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin extensively with DMF and DCM.
-
Monitoring: Perform a Kaiser test to assess the completeness of the reaction.
Protocol 3: Cost-Effective Coupling using DIC/OxymaPure®
This method offers a balance between cost and efficiency and is suitable for many standard couplings.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-4 equivalents)
-
DIC (3-4 equivalents)
-
OxymaPure® (3-4 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling and Deprotection: Follow the standard procedure for resin swelling and Fmoc deprotection.
-
Amino Acid Activation: In a separate vial, dissolve this compound and OxymaPure® in DMF. Add DIC to the solution and allow the activation to proceed for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Monitoring: Use the Kaiser test to check for reaction completion.
Visualizing the Coupling Process and Workflow
To aid in understanding the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: General mechanism of amino acid activation and coupling in SPPS.
Caption: Standard experimental workflow for a single coupling cycle.
Caption: Decision tree for troubleshooting incomplete couplings.
Troubleshooting Difficult Couplings of this compound
Even with optimized protocols, the coupling of sterically hindered amino acids can sometimes be challenging. Below are common issues and recommended solutions.
-
Incomplete Coupling (Positive Kaiser Test):
-
Double Coupling: This is the most common and effective solution. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound.
-
Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents).
-
Extend Coupling Time: Increase the reaction time to 4 hours or even overnight.
-
Switch to a More Potent Reagent: If using a carbodiimide-based method, switching to HATU or COMU can significantly improve efficiency.[3][6]
-
Increase Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier, but should be used with caution as it can also increase the risk of racemization.
-
-
Aggregation:
-
Solvent Choice: If peptide aggregation is suspected, consider switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF and DCM.
-
Microwave Synthesis: Microwave-assisted peptide synthesis can disrupt aggregation and significantly shorten coupling times.
-
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the careful selection of a suitable coupling reagent and adherence to optimized protocols. For routine synthesis, carbodiimide-based methods with additives like OxymaPure® offer a reliable and economical option. For more challenging couplings, or to accelerate the synthesis and minimize racemization, uronium/aminium salts such as HATU and COMU, or phosphonium salts like PyBOP®, are highly recommended. By understanding the principles of different coupling methods and employing effective troubleshooting strategies, researchers can efficiently synthesize high-purity tyrosine-containing peptides for a wide range of applications in drug discovery and chemical biology.
References
Application Notes and Protocols for Fmoc Deprotection of Peptides Containing Tyr(Bzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for preparing synthetic peptides. This methodology relies on an orthogonal protection scheme where the Nα-amino group is protected by the base-labile Fmoc group, and side-chain functional groups are protected by acid-labile groups.[1] For the synthesis of peptides containing tyrosine, its reactive phenolic hydroxyl group must be protected to prevent side reactions such as O-acylation.[2]
While the tert-Butyl (tBu) group is most common for tyrosine side-chain protection in modern Fmoc SPPS, the Benzyl (Bzl) group is also utilized.[2] A critical consideration for Tyr(Bzl)-containing peptides is the distinction between the conditions for iterative Nα-Fmoc deprotection and the final, global side-chain deprotection and cleavage from the resin. The Tyr(Bzl) ether linkage is stable to the basic conditions used for Fmoc removal but presents challenges during the final acidolytic cleavage step.[2]
This document provides detailed protocols and notes on the appropriate conditions for handling Tyr(Bzl)-containing peptides throughout the Fmoc SPPS workflow.
Chemical Principles
Nα-Fmoc Group Deprotection
The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[3] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring system.[4] This leads to the formation of a reactive dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide. The excess piperidine also serves as a scavenger for the DBF, forming a stable adduct that is removed during subsequent washing steps.[1][5]
Tyr(Bzl) Side-Chain Stability and Cleavage
The benzyl ether protecting group on the tyrosine side chain is stable under the mildly basic conditions of repeated Fmoc deprotection with piperidine.[2] However, during the final cleavage step, which is performed with a strong acid like trifluoroacetic acid (TFA), the Bzl group is removed. This process generates highly reactive benzyl carbocations.[6]
Without effective scavenging, these carbocations can re-alkylate the deprotected tyrosine residue, primarily at the ortho position, to form 3-benzyltyrosine as a major impurity.[6] Other nucleophilic residues within the peptide sequence, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation.[6] Therefore, the inclusion of appropriate scavengers in the final cleavage cocktail is mandatory to trap these reactive species and ensure high purity of the target peptide.[6][7]
Experimental Protocols
Protocol 1: Iterative Nα-Fmoc Deprotection
This protocol describes the standard manual procedure for the removal of the Fmoc group from the N-terminus of a resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin, ensuring the resin is fully covered. Agitate gently for 3 minutes.
-
Reagent Removal: Drain the deprotection solution.
-
Final Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes, for example:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete Fmoc removal.[9] Blue-purple beads indicate a positive result.
-
The resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Final Cleavage and Global Deprotection of Tyr(Bzl)-Containing Peptides
This protocol details the procedure for cleaving the synthesized peptide from the resin while simultaneously removing the Tyr(Bzl) and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Thioanisole, p-Cresol, Triisopropylsilane (TIS), Water)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and washing steps, thoroughly dry the peptide-resin under vacuum for at least 2 hours.[9]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail by combining TFA and selected scavengers (see Table 2 for examples). A common effective cocktail for Tyr(Bzl) is 90% TFA, 5% p-Cresol, and 5% Thioanisole.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[8] Gently agitate the slurry at room temperature for 2-4 hours.[8]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.
-
Resin Wash: Wash the resin with a small additional volume of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume (approx. 10-fold excess) of cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with fresh cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or under vacuum to yield the final product.
-
Analysis and Purification: Analyze the crude peptide using RP-HPLC and mass spectrometry. Purify the peptide as required.
Data Presentation
Table 1: Standard Conditions for Nα-Fmoc Deprotection
| Parameter | Recommended Condition | Notes |
| Deprotection Reagent | Piperidine | A secondary amine that effectively promotes β-elimination and scavenges the DBF byproduct.[1] |
| Concentration | 20% (v/v) in DMF | The most common and effective concentration for routine Fmoc deprotection.[10] |
| Reaction Time | 5-20 minutes | A two-step procedure (e.g., 3 min + 15 min) with fresh reagent is standard to ensure completion.[11] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature.[11] |
| Solvent | N,N-dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction.[12] |
Table 2: Comparison of Scavenger Cocktails for Final Cleavage of Tyr(Bzl)-Peptides
| Cocktail ID | Composition (% v/v) | Expected Purity* | Key Considerations |
| A | 95% TFA, 2.5% TIS, 2.5% H₂O | 70-85% | Standard cocktail, may be insufficient for complete scavenging of benzyl cations, leading to re-alkylation.[6][7] |
| B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole is an effective scavenger for benzyl cations, significantly reducing side products.[6] |
| C | 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging for benzyl cations.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A powerful, universal cocktail for complex peptides, but contains malodorous and toxic reagents.[6][7] |
*Note: Expected purity is an estimate for a model peptide and can vary depending on the sequence and other sensitive residues present.[6]
Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Fmoc Deprotection | Peptide aggregation, steric hindrance. | Increase deprotection time; use a stronger base system like 2% DBU / 2% piperidine in DMF. |
| Low Purity of Crude Peptide after Cleavage | Ineffective scavenging of benzyl cations. | Use a more robust scavenger cocktail, such as one containing thioanisole and/or p-cresol (Cocktails B or C).[6] |
| Presence of a Side Product with Mass Increase of +90 Da | Alkylation of the tyrosine residue by a benzyl cation, forming 3-benzyltyrosine. | Increase the concentration or effectiveness of scavengers in the cleavage cocktail.[6] |
| Multiple Unidentified Peaks in HPLC | Non-specific alkylation of other sensitive residues (Met, Cys, Trp) by benzyl cations. | Ensure a sufficient scavenger cocktail is used, such as Reagent K, especially if multiple sensitive residues are present.[6] |
Visualization of Workflow
Caption: SPPS workflow highlighting the critical final cleavage step for Tyr(Bzl) peptides.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Notes and Protocols: Synthesis of Amyloid Beta Peptides Incorporating Fmoc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid beta (Aβ) peptides, particularly the Aβ(1-42) isoform, are central to the pathology of Alzheimer's disease, primarily due to their propensity to aggregate into neurotoxic oligomers and fibrils.[1][2] The chemical synthesis of Aβ peptides is crucial for research into disease mechanisms and the development of therapeutic interventions. However, the synthesis of these peptides, especially Aβ(1-42), is notoriously challenging due to on-resin aggregation during solid-phase peptide synthesis (SPPS).[1][3]
The incorporation of D-amino acids into Aβ sequences is a strategy employed to investigate the mechanisms of Aβ neurotoxicity and to develop peptide-based inhibitors of Aβ aggregation.[4][5][6][7] D-amino acid-containing peptides are more resistant to proteolytic degradation and can modulate the aggregation kinetics and toxicity of Aβ.[7] Specifically, the substitution with a D-amino acid, such as D-Tyrosine, can alter the peptide's secondary structure and its ability to form β-sheets, which are characteristic of amyloid fibrils. This document provides detailed protocols and application notes for the synthesis of Aβ peptides containing Fmoc-D-Tyr(Bzl)-OH using 9-fluorenylmethoxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).
Data Presentation
Table 1: Summary of Reported Yields and Purities for Aβ(1-42) Synthesis
| Synthesis Strategy | Resin | Coupling Reagents | Cleavage Cocktail | Crude Yield (%) | Crude Purity (%) | Final Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | ChemMatrix | HATU/NMM | TFA/DTT/water (95:2.5:2.5) | 33 | - | - | [8] |
| Microwave-assisted SPPS | Wang | HCTU/DIPEA | TFA | 72 | 14 | >95 | [2] |
| Microwave-assisted SPPS with Oxyma | - | - | TFA | 87 | 67 | - | [2] |
| Double Linker System with Pseudoprolines | ChemMatrix | HATU/DIPEA | TFA/TIS/water (95:2.5:2.5) | 56 | - | 92 | [8] |
| O-acyl isopeptide method | 2-chlorotrityl chloride | DIC/HOBt, DIC/DMAP | TFA/DTT/water | - | - | >96 | [1] |
Experimental Protocols
Protocol 1: Fmoc-SPPS of Aβ(1-42) with D-Tyr(Bzl) Substitution
This protocol describes a representative manual Fmoc solid-phase peptide synthesis for Aβ(1-42) with a D-Tyrosine (protected with a Benzyl group) substitution, based on established methods for Aβ synthesis.[1][9] The specific position of the D-Tyr substitution should be determined by the researcher's experimental goals.
Materials:
-
Rink Amide ChemMatrix resin (or other suitable resin)
-
Fmoc-protected L-amino acids
-
This compound
-
Coupling reagents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Activator base: DIPEA (N,N'-Diisopropylethylamine), NMM (N-Methylmorpholine)
-
Fmoc deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane), DMSO (Dimethyl sulfoxide)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), water, DTT (Dithiothreitol) (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
-
Purification solvents: Acetonitrile (ACN), water, 0.1% TFA
Procedure:
-
Resin Swelling: Swell the Rink Amide ChemMatrix resin in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and then DMF again.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.98 eq.) and DIPEA (8 eq.) in DMF or NMP for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the reaction can be performed at a higher temperature (e.g., 40-50°C) or for a longer duration.[1]
-
To ensure complete coupling, especially for aggregation-prone sequences, a double coupling can be performed.[1]
-
Wash the resin with DMF, DCM, and DMF.
-
-
Incorporation of this compound: At the desired position in the peptide sequence, use this compound in the coupling step instead of the corresponding L-amino acid. The coupling procedure remains the same.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the Aβ(1-42) sequence. The use of DMSO as a co-solvent during coupling can help to disrupt on-resin aggregation.[9]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry it under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the concentrated filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C18 column with a water/ACN gradient containing 0.1% TFA.[2]
-
-
Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC. The final product should have a purity of >95%.[10]
-
-
Lyophilization and Storage: Lyophilize the pure peptide fractions to obtain a fluffy white powder. Store the lyophilized peptide at -20°C or -80°C to prevent degradation and aggregation.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for Fmoc-SPPS of Aβ with D-Tyrone substitution.
Signaling Pathway/Logical Relationship
Caption: Rationale for incorporating D-Tyrosine into Amyloid Beta peptides.
References
- 1. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Treatment with Aβ42 binding D-amino acid peptides reduce amyloid deposition and inflammation in APP/PS1 double transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors [mdpi.com]
- 7. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Fmoc-D-Tyr(Bzl)-OH in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The incorporation of unnatural amino acids, such as D-isomers, into peptide-based inhibitors offers a powerful strategy to enhance proteolytic stability, enforce specific conformations, and improve binding affinity. This document provides detailed application notes and protocols for the utilization of Fmoc-D-Tyr(Bzl)-OH in the solid-phase peptide synthesis (SPPS) of kinase inhibitors, with a focus on targeting the STAT3 and other SH2 domain-containing proteins.
Introduction
Tyrosine kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[1] Small molecule and peptide-based inhibitors that target the ATP-binding site or substrate-binding domains of kinases have emerged as effective therapeutics.[2] The introduction of D-amino acids, such as D-Tyrosine, into these inhibitors can confer significant advantages, including increased resistance to enzymatic degradation, which prolongs their biological half-life. The benzyl (Bzl) protecting group for the tyrosine side chain is stable under the basic conditions of Fmoc deprotection, making this compound a suitable building block for Fmoc-based solid-phase peptide synthesis.
This application note details the synthesis of a model peptide inhibitor targeting the SH2 domain of STAT3, a key signaling protein often constitutively activated in cancer.[3]
Data Presentation
Table 1: Reagent Stoichiometry for this compound Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Amino acid to be coupled |
| Coupling Reagent (HBTU) | 2.9 - 4.9 | Uronium salt activator |
| Base (DIPEA) | 6 - 10 | Tertiary amine base for activation |
| Additive (HOBt) | 3 - 5 | Reduces racemization and improves efficiency |
Table 2: Expected Yield and Purity for a Model STAT3 Inhibitor Peptide
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 70-85% | Dependent on sequence length and complexity. |
| Purity after Cleavage (HPLC) | 60-80% | Can be influenced by side reactions and aggregation. |
| Final Purity after HPLC Purification | >95% | Achievable with optimized purification protocols. |
Table 3: Representative IC50 Values for STAT3 SH2 Domain Inhibitors
| Inhibitor | Target | IC50 (µM) | Reference |
| pYEEI Tetrapeptide | Src SH2 Domain | 6.5 | [4] |
| N-terminal substituted pYEEI | Src SH2 Domain | 2.7 - 8.6 | [4] |
| C-terminal substituted pYEEI | Src SH2 Domain | 34 - 41 | [4] |
| S3I-201 | STAT3 | 86 | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Model STAT3 Inhibitor Peptide
This protocol describes the manual solid-phase synthesis of a hypothetical hexapeptide inhibitor of the STAT3 SH2 domain with the sequence Ac-D-Tyr(Bzl)-Leu-Pro-Gln-Thr-Val-NH2.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
-
Amino Acid Coupling (Example: Fmoc-Val-OH):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x).
-
Confirm complete coupling with a Kaiser test (optional).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Thr, Gln, Pro, Leu).
-
-
Incorporation of this compound:
-
Following the deprotection of the N-terminal Fmoc group of Leucine, couple this compound using the same activation and coupling protocol as in step 3.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (from D-Tyr(Bzl)), wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Signaling Pathways and Experimental Workflows
STAT3 Signaling Pathway
Caption: The STAT3 signaling pathway is activated by cytokines and growth factors.
SH2 Domain-Mediated Signaling
Caption: SH2 domains mediate protein-protein interactions in tyrosine kinase signaling.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for the solid-phase synthesis of a peptide-based kinase inhibitor.
References
Orthogonal Protection Strategy Featuring Fmoc-D-Tyr(Bzl)-OH: Application Notes and Protocols for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to employing an orthogonal protection strategy in solid-phase peptide synthesis (SPPS) utilizing Nα-Fmoc-D-Tyrosine(Benzyl)-OH (Fmoc-D-Tyr(Bzl)-OH). These application notes and protocols are designed to assist in the synthesis of peptides containing this non-canonical amino acid, which is valuable for enhancing peptide stability and modulating biological activity.
Introduction to the Orthogonal Protection Strategy
In SPPS, an orthogonal protection strategy is crucial for the selective removal of protecting groups at different stages of the synthesis. The most widely used approach in modern peptide chemistry is the Fmoc/tBu strategy. This strategy relies on the base-labile Nα-Fmoc group for temporary protection of the amino terminus and acid-labile groups for the permanent protection of reactive amino acid side chains.[1]
The use of this compound introduces two key considerations within this strategy:
-
The D-Amino Acid Configuration: The incorporation of a D-amino acid can significantly increase the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic peptide candidates.[2][3]
-
The Benzyl (Bzl) Side-Chain Protection: The benzyl ether protecting the tyrosine hydroxyl group is stable to the basic conditions used for Fmoc deprotection but requires strong acidic conditions for its removal, fitting within the orthogonal scheme.[4][5]
Data Presentation
Table 1: Reagent Stoichiometry for this compound Coupling
| Reagent/Component | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 5 | Amino acid to be coupled |
| Coupling Reagent (e.g., HATU, HCTU) | 1.9 - 4.9 | Uronium/Aminium salt activator for efficient coupling, especially for sterically hindered residues. |
| Base (e.g., DIPEA, 2,4,6-Collidine) | 4 - 10 | Tertiary amine base for activation. Collidine is recommended to minimize racemization.[6] |
Table 2: Recommended Cleavage Cocktails for Deprotection of Tyr(Bzl)
| Cocktail Name | Composition | Expected Purity of Crude Peptide* | Key Considerations |
| Standard TFA Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | 70-85% | May be insufficient for complete Bzl deprotection and can lead to side reactions like re-alkylation of the tyrosine.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 90-97% | Highly recommended for peptides containing Tyr(Bzl) and other sensitive residues (e.g., Met, Cys, Trp). Phenol and thioanisole are effective scavengers for benzyl cations.[7][8] |
| "Odorless" Cocktail (Reagent B) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 85-95% | A lower-odor alternative to cocktails containing thiols.[9] |
*Expected purity is an estimate for a model peptide and can vary depending on the sequence and the presence of other sensitive residues.[8]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines a manual SPPS cycle on a pre-loaded resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).
1. Resin Swelling:
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the piperidine solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[10]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound (Difficult Coupling Protocol):
- In a separate vial, dissolve this compound (3-5 equivalents), a suitable coupling reagent such as HATU (2.9-4.9 equivalents), in DMF.
- Add a hindered base such as 2,4,6-collidine (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the D-amino acid and the Bzl group, a longer coupling time or double coupling may be necessary.
4. Monitoring the Coupling Reaction:
- Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling with fresh reagents is recommended.[11]
5. Capping (Optional):
- If the coupling remains incomplete after a second attempt, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.
6. Washing:
- After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Bzl and other acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[12]
2. Cleavage Cocktail Preparation:
- Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh immediately before use in a well-ventilated fume hood. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[7]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dried resin.
- Gently agitate the mixture at room temperature for 2-4 hours. The cleavage of the Bzl group can be slower than other protecting groups, so an extended reaction time may be necessary.[7]
4. Peptide Precipitation and Isolation:
- Filter the cleavage solution to separate the resin and collect the filtrate.
- Wash the resin with a small volume of fresh TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.
- Collect the precipitated peptide by centrifugation or filtration.
- Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and byproducts.
- Dry the crude peptide under vacuum.
Protocol 3: HPLC Purification and Analysis
1. Sample Preparation:
- Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.
2. HPLC Purification:
- Purify the peptide using a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.
- Use a gradient of ACN in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
3. Purity Analysis:
- Analyze the purity of the collected fractions using an analytical RP-HPLC system.
- Confirm the molecular weight of the purified peptide using mass spectrometry (MS).
Visualizations
Caption: Orthogonal protection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Experimental workflow for the synthesis of a peptide containing this compound.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis of Peptides Containing Fmoc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-isomers and those with side-chain protecting groups like Fmoc-D-Tyr(Bzl)-OH, is a critical strategy in modern peptide-based drug discovery. These modifications can enhance peptide stability, receptor affinity, and pharmacokinetic profiles. The choice between manual and automated solid-phase peptide synthesis (SPPS) for constructing such peptides is a crucial decision that impacts throughput, purity, cost, and overall project timelines. This document provides a detailed comparison of these two methodologies for the synthesis of peptides containing this compound, a sterically hindered and protected amino acid derivative.
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process at each step.[1][2] The most prevalent method today is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[3]
This compound is an Fmoc-protected D-tyrosine derivative where the phenolic hydroxyl group is protected by a benzyl (Bzl) group.[4][5] This protection is essential to prevent side reactions during peptide synthesis.[6] The decision to employ manual or automated synthesis for peptides containing this building block depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the target sequence.[3][7]
Data Presentation: Manual vs. Automated Synthesis Comparison
The following table summarizes the key quantitative differences between manual and automated SPPS for a representative peptide containing this compound. These values are typical and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis | Notes |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel | Manual synthesis is often more flexible for larger, single-peptide scales.[2][8] |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) | Automation offers significant "walk-away" time, freeing up researcher availability.[8][9] |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes | Automated systems, especially with heating options, drastically reduce cycle times.[3][7] |
| Typical Coupling Efficiency | 95 - 99% (with optimization) | > 99% | Automated, standardized cycles lead to more consistent and higher coupling efficiencies.[8][10] |
| Final Crude Purity | 70 - 90% | 85 - 98% | Precise reagent delivery and controlled reaction conditions in automated synthesizers minimize side reactions.[3][8] |
| Overall Yield | Variable (operator dependent) | Generally higher and more consistent | Automated fluid handling minimizes material loss compared to manual transfers.[3][9] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower | Automated systems have precise fluidic controls that reduce reagent and solvent waste.[3][8] |
| Reproducibility | Operator-dependent | High | Automation eliminates variability between synthesis runs and different users, which is crucial for cGMP environments.[3][7] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses) | Automated synthesizers are ideal for high-throughput screening and library synthesis.[8][11] |
| Flexibility | High (easy to modify protocols) | Lower (protocols are pre-programmed) | Manual synthesis allows for on-the-fly adjustments, which is beneficial for troubleshooting difficult sequences.[3][7] |
| Initial Equipment Cost | Low | High | Automated synthesizers represent a significant capital investment.[7] |
Experimental Protocols
The successful incorporation of the sterically hindered this compound requires optimized protocols to ensure high coupling efficiency and minimize side reactions. Below are detailed methodologies for both manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the steps for a single coupling cycle of this compound on a solid-phase resin.
Materials:
-
Peptide-resin (e.g., Rink Amide or Wang resin)[12]
-
This compound
-
Coupling Reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]
-
Activator Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit (for monitoring reaction completion)[13]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[13]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for an additional 15-20 minutes.[6]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Wash the resin with DCM (3 times) and then DMF (3 times).[6]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HATU or HBTU (3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Drain the wash solvent from the resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time or double coupling may be necessary.[7]
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[13]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).[6]
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Bzl group on D-Tyr) are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).[14]
-
Automated Solid-Phase Peptide Synthesis Protocol
This protocol provides a general overview of an automated synthesis cycle. Specific parameters will be dependent on the make and model of the peptide synthesizer.
Procedure:
-
Setup:
-
The appropriate resin is loaded into the reaction vessel of the automated synthesizer.
-
Vials containing this compound and other required amino acids, as well as bottles of solvents and reagents, are placed in their designated positions on the instrument.
-
-
Synthesis Program:
-
A synthesis protocol is programmed into the synthesizer's software. For a sterically hindered amino acid like this compound, the protocol may be modified to include:
-
Extended coupling times.
-
Double coupling cycles.
-
The use of specific high-efficiency coupling reagents.[8]
-
-
-
Automated Synthesis Cycle: The synthesizer will then automatically perform the following steps for each amino acid addition:
-
Fmoc Deprotection: The instrument delivers the 20% piperidine/DMF solution to the reaction vessel, agitates the resin for the programmed time, and then drains the solution. This is typically repeated.
-
Washing: The resin is automatically washed with DMF to remove excess reagents and by-products.[3]
-
Coupling: The synthesizer delivers the pre-activated this compound solution to the reaction vessel and allows the coupling reaction to proceed for the specified duration.[2]
-
Final Washing: The resin is washed again with DMF to remove any remaining unreacted amino acid and coupling reagents.
-
-
Post-Synthesis Processing:
-
Once the automated synthesis is complete, the resin-bound peptide is removed from the instrument.
-
Cleavage, deprotection, and purification are then carried out manually as described in step 7 of the manual protocol.[8]
-
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated peptide synthesis, highlighting the key differences in user intervention and process flow.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 138775-48-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for HPLC Purification of Peptides with Tyr(Bzl)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of peptides containing the benzyl-protected tyrosine residue, Tyr(Bzl), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of the hydrophobic benzyl protecting group necessitates specific considerations in the purification strategy to achieve high purity and recovery.
Introduction
Peptides incorporating Tyr(Bzl) are common intermediates in solid-phase peptide synthesis (SPPS). The benzyl group protects the hydroxyl functionality of the tyrosine side chain from unwanted side reactions during peptide assembly. However, this hydrophobic moiety significantly increases the overall non-polarity of the peptide, which can lead to challenges during purification, such as poor solubility in aqueous mobile phases, peptide aggregation, and strong retention on reversed-phase columns.[1][2][3][4]
Effective purification of these peptides is critical to remove impurities generated during synthesis, including deletion sequences, truncated peptides, and by-products from the cleavage of the peptide from the resin.[2] A well-optimized RP-HPLC protocol is the gold standard for achieving the high purity required for subsequent deprotection steps and downstream applications.[5]
Experimental Protocols
This section outlines a comprehensive protocol for the purification of Tyr(Bzl)-containing peptides, from sample preparation to post-purification analysis.
Sample Preparation
Proper sample preparation is crucial to prevent precipitation and ensure efficient separation.[5][6]
-
Initial Dissolution: Due to the hydrophobicity of Tyr(Bzl)-containing peptides, they often exhibit poor solubility in standard HPLC mobile phases.[3] To overcome this, dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][4]
-
Dilution: Dilute the dissolved peptide solution with the initial HPLC mobile phase (e.g., a low percentage of organic solvent). The final concentration of the strong solvent should be minimized to avoid peak distortion.[2]
-
Filtration: Before injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[5]
HPLC Instrumentation and Conditions
A standard preparative HPLC system is required for this protocol. The selection and optimization of HPLC parameters are critical for successful purification.[2][5]
Table 1: HPLC System and Initial Purification Conditions
| Parameter | Recommended Setting | Notes |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. | |
| Column | C18 or C8 reversed-phase column (e.g., 10 µm particle size, 100-300 Å pore size). | C18 is a good starting point for most peptides. A C8 column may be beneficial for very hydrophobic peptides to reduce retention time.[1][7][8] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. | TFA acts as an ion-pairing agent to improve peak shape.[4][5][9] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile. | Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.[9] |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column). | Adjust based on column manufacturer's recommendations. |
| Column Temperature | 30-40°C. | Elevated temperatures can improve peak shape and reduce viscosity, but stability of the peptide should be considered.[4][5][10] |
| Detection | 220 nm and 280 nm. | 220 nm for the peptide backbone and 280 nm for the tyrosine residue.[5][11] |
| Injection Volume | Dependent on sample concentration and column capacity. | Start with a small injection to scout the separation before scaling up. |
Method Development and Optimization
To achieve optimal separation, it is recommended to first develop the method on an analytical scale using a column with the same stationary phase as the preparative column.[9]
-
Scouting Gradient: Perform an initial run with a broad gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the approximate elution time of the target peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from nearby impurities. A gradient increase of 0.5-1% per minute is a good starting point for optimization.[9]
Table 2: Example Optimized Gradient for a Tyr(Bzl)-containing Peptide
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 5 | 30 |
| 35 | 60 |
| 40 | 95 |
| 45 | 95 |
| 50 | 30 |
| 60 | 30 |
Purification and Fraction Collection
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for several column volumes until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide. The peak for a Tyr(Bzl)-containing peptide will typically be broad due to its hydrophobicity.[2]
Post-Purification Analysis and Processing
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry (MS) to confirm the molecular weight of the desired peptide.[2]
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase solvents, yielding the purified peptide as a white, fluffy powder.[2][9]
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of Tyr(Bzl)-containing peptides.
Caption: Workflow for HPLC purification of Tyr(Bzl) peptides.
Troubleshooting
Table 3: Common Problems and Solutions in the Purification of Tyr(Bzl)-Peptides
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Broadening/Tailing) | Peptide aggregation; Secondary interactions with the column.[4] | Dissolve the sample in a stronger solvent (DMSO/DMF); Increase column temperature; Ensure 0.1% TFA is in the mobile phase.[4] |
| Low Recovery | Irreversible adsorption to the column; Poor solubility in the mobile phase.[3][4] | Use a less hydrophobic column (e.g., C8 or C4); Test peptide solubility in the initial mobile phase conditions before injection.[1][3] |
| Peptide Precipitation on Column | The injection solvent is too strong or incompatible with the initial mobile phase. | Ensure the sample is well-dissolved and diluted in a solvent compatible with the initial mobile phase.[4] |
| Multiple Peaks for a Single Product | On-column degradation; Isomers. | Check the stability of the peptide in the acidic mobile phase; Use a shallower gradient for better separation. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. peptide.com [peptide.com]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. benchchem.com [benchchem.com]
Application Note and Protocol: Cleavage Cocktail for Peptides Containing Tyr(Bzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful synthesis of peptides via solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and removing the side-chain protecting groups. For peptides containing a tyrosine residue protected with a benzyl group (Tyr(Bzl)), this process requires a strong acidic cleavage cocktail. The benzyl ether of tyrosine is stable to the milder acidic conditions used for the removal of Nα-Boc groups during synthesis but can be cleaved by strong acids like trifluoroacetic acid (TFA).[1]
The primary challenge during the cleavage of Tyr(Bzl)-containing peptides is the generation of a reactive benzyl cation. This electrophile can lead to undesirable side reactions, such as re-alkylation of the deprotected tyrosine at the C3 position of the aromatic ring or modification of other susceptible residues like tryptophan and methionine.[1][2] Therefore, the inclusion of appropriate scavengers in the cleavage cocktail is essential to trap these reactive carbocations and ensure high yield and purity of the final peptide.[3][4]
This document provides a comprehensive guide to cleavage cocktails and protocols for peptides containing Tyr(Bzl), with a focus on maximizing cleavage efficiency while minimizing side reactions.
Cleavage Cocktail Recipes for Tyr(Bzl) Deprotection
The choice of cleavage cocktail is critical and depends on the presence of other sensitive amino acids in the peptide sequence. While a simple TFA/scavenger mixture can be sufficient for some peptides, more complex cocktails are often necessary for sequences containing residues like Trp, Met, or Cys.[4]
Table 1: Recommended Cleavage Cocktails for Tyr(Bzl) Deprotection
| Cocktail Name | Composition (v/v) | Primary Use and Considerations |
| Standard TFA Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A suitable starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage in some cases.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An effective, lower-odor alternative for scavenging trityl groups and providing protection for tyrosine.[4][5] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[4] |
Role of Scavengers
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive electrophilic species generated during the deprotection of side chains.[6] Their role is crucial in preventing side reactions and ensuring the integrity of the final peptide.
Table 2: Common Scavengers and Their Functions
| Scavenger | Function | Target Residues |
| Triisopropylsilane (TIS) | Acts as a reducing agent (hydride donor) and scavenges carbocations, particularly trityl cations.[6] | Trp, general carbocation scavenger |
| Water (H₂O) | Acts as a scavenger and can help to suppress some side reactions. | General |
| Phenol | An effective scavenger for benzyl and t-butyl cations, protecting tyrosine from re-alkylation.[4] | Tyr |
| Thioanisole | A potent scavenger for benzyl cations and helps to prevent the oxidation of methionine.[4][7] | Tyr, Met |
| 1,2-Ethanedithiol (EDT) | A strong scavenger for t-butyl cations and assists in the removal of the trityl protecting group from cysteine.[8] | Cys, Trp |
| p-Cresol | Similar to phenol, it acts as a general scavenger and is particularly useful for protecting tyrosine.[9] | Tyr |
| Dimethyl Sulfide (DMS) | Prevents alkylation of the methionine side chain.[9] | Met |
Detailed Experimental Protocol
This protocol provides a general procedure for the cleavage of a Tyr(Bzl)-containing peptide from a solid-phase resin. It is recommended to perform a small-scale trial cleavage to optimize conditions for a specific peptide.[10]
Materials:
-
Peptide-resin (dried)
-
Cleavage cocktail (e.g., Reagent K)
-
Cold diethyl ether (or methyl tert-butyl ether)
-
Reaction vessel (e.g., round-bottom flask or specialized cleavage vessel)
-
Stirring mechanism (e.g., magnetic stir bar or shaker)
-
Fine sintered glass funnel
-
Collection vessel
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[9]
-
Cooling: Cool the reaction vessel in an ice bath for 5-10 minutes.
-
Cleavage Cocktail Addition: Add the pre-chilled cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin.[5]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and should be determined empirically. For some resistant sequences, the reaction time may need to be extended.[1]
-
Filtration: Filter the resin from the cleavage cocktail using a fine sintered glass funnel. Collect the filtrate, which contains the cleaved peptide.[9]
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail (e.g., 2 x 1 mL) and combine the filtrates.[1]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring to precipitate the crude peptide.[1]
-
Incubation: Allow the peptide to fully precipitate by storing the mixture at -20°C for at least 1 hour.
-
Peptide Collection: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove residual scavengers and other organic-soluble impurities. Repeat this step 2-3 times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using a suitable technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow Diagram
Caption: Workflow for the cleavage and deprotection of a Tyr(Bzl)-containing peptide.
Potential Side Reactions and Troubleshooting
The most significant side reaction during the cleavage of Tyr(Bzl) is the acid-catalyzed O- to C-migration of the benzyl group on the tyrosine side chain, leading to the formation of 3-benzyltyrosine.[2]
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cleavage of Tyr(Bzl) | Insufficient reaction time or temperature. Inadequate cleavage cocktail. | Increase the cleavage reaction time to 4 hours or more.[1] Use a more robust cleavage cocktail such as Reagent K.[4] |
| Presence of 3-Benzyltyrosine | Ineffective scavenging of the benzyl cation. | Use a cleavage cocktail containing potent scavengers for benzyl cations, such as phenol and thioanisole (e.g., Reagent K).[4] In some cases, HBr in a mixture of phenol and p-cresol has been shown to reduce this side reaction.[2] |
| Modification of other sensitive residues (Trp, Met, Cys) | Inappropriate scavenger selection. | Use a comprehensive cleavage cocktail like Reagent K that contains scavengers to protect a wide range of sensitive residues.[4] |
| Poor Peptide Precipitation | The peptide is soluble in the precipitation solvent. | Try a different precipitation solvent, such as methyl tert-butyl ether. Ensure the ether is sufficiently cold. |
Conclusion
The successful cleavage of peptides containing Tyr(Bzl) is achievable with the careful selection of a cleavage cocktail and adherence to a well-defined protocol. The use of appropriate scavengers, particularly phenol and thioanisole, is paramount to prevent the formation of side products and ensure the isolation of a pure peptide. The protocols and data presented in this application note provide a solid foundation for researchers to optimize their cleavage strategies for Tyr(Bzl)-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling Efficiency of Fmoc-D-Tyr(Bzl)-OH
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Tyr(Bzl)-OH during solid-phase peptide synthesis (SPPS). Due to the bulky benzyl protecting group on the tyrosine side chain and the D-configuration, steric hindrance can lead to incomplete coupling reactions. This guide provides a structured approach to troubleshooting, including frequently asked questions, detailed protocols, and comparative data to help you overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor coupling efficiency of this compound?
The primary reason for poor coupling efficiency is steric hindrance. This arises from a combination of factors:
-
Bulky Side Chain Protection: The benzyl (Bzl) group on the tyrosine side chain is large and can physically obstruct the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.
-
D-Amino Acid Configuration: The D-configuration can sometimes influence the peptide backbone conformation, potentially leading to less favorable reaction kinetics compared to the corresponding L-amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine less accessible for the incoming amino acid. This is particularly common in hydrophobic sequences.
-
Suboptimal Coupling Conditions: Standard coupling reagents and reaction times may not be sufficient to overcome the high activation energy barrier of this sterically hindered amino acid.
Q2: Which coupling reagents are recommended for this compound?
For sterically demanding amino acids like this compound, more potent coupling reagents are highly recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.
Q3: How can I monitor the coupling reaction to know if it's complete?
The most common method for real-time qualitative monitoring is the Kaiser test (ninhydrin test). This colorimetric assay detects the presence of free primary amines on the peptide-resin.
-
Positive Result (Blue/Purple Beads): Indicates incomplete coupling, as free amines are still present.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This is a highly effective strategy to drive a difficult coupling reaction to completion and should be considered whenever a Kaiser test is positive after the first coupling attempt.
Q5: Can increasing the reaction temperature improve coupling efficiency?
Yes, increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered amino acids. This can be achieved through conventional heating or, more effectively, with a microwave peptide synthesizer. Microwave-assisted peptide synthesis (MAPS) can dramatically reduce reaction times and improve yields for difficult couplings. However, excessive heat can increase the risk of side reactions, such as racemization.
Troubleshooting Guide
If you experience a positive Kaiser test after the initial coupling of this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor this compound coupling.
Data Presentation
Table 1: Comparison of Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Excellent | 15 - 60 min | Highly recommended for difficult couplings. HATU is often considered the gold standard. COMU offers a safer profile.[1][2] |
| Phosphonium Salts | PyAOP, PyBOP | Very Good | 20 - 60 min | Very effective for hindered residues with a low risk of racemization. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Good | 1 - 4 hours | A cost-effective option, but may require longer reaction times or double coupling for this compound.[3] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended as a first-line approach for coupling this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes, then drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed to Protocol 2.
-
Final Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Double Coupling Procedure
This protocol should be implemented if the Kaiser test is positive after the initial coupling attempt.
-
Initial Coupling: Follow steps 1-4 of Protocol 1.
-
First Wash: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Second Activation: Prepare a fresh solution of activated this compound as described in Protocol 1, step 4.
-
Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.
-
Final Monitoring and Washing: Perform a Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Protocol 3: Microwave-Assisted Coupling
This protocol is highly effective for overcoming severe steric hindrance. Note: Parameters may need to be optimized for your specific microwave peptide synthesizer.
-
Resin Preparation and Deprotection: Follow steps 1-3 of Protocol 1 in a microwave-compatible reaction vessel.
-
Activation: Prepare the activated amino acid solution as described in Protocol 1, step 4.
-
Microwave Coupling:
-
Add the activated amino acid solution to the resin.
-
Apply microwave irradiation at a controlled temperature (e.g., 75°C) for 5-10 minutes.[4]
-
-
Monitoring and Washing: Follow steps 5 and 6 of Protocol 1. If the coupling is still incomplete, a second microwave-assisted coupling can be performed.
Mandatory Visualization
Caption: Chemical pathway for the coupling of this compound.
References
preventing racemization of Fmoc-D-Tyr(Bzl)-OH during activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization of Fmoc-D-Tyr(Bzl)-OH during the crucial activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a chiral molecule, such as the D-isomer of tyrosine, into a mixture that includes its opposite enantiomer (L-isomer). In peptide synthesis, the precise stereochemistry of each amino acid is paramount for the final peptide's structure and biological activity. The introduction of the incorrect isomer can lead to a loss of therapeutic efficacy, altered biological function, or create diastereomeric impurities that are challenging and costly to separate from the target peptide.
Q2: What is the primary chemical mechanism behind racemization during the activation of Fmoc-amino acids?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] During activation, the carboxyl group of this compound is converted into a highly reactive species. This can lead to an intramolecular cyclization, forming a planar oxazolone ring. The hydrogen atom on the chiral alpha-carbon (α-proton) of this intermediate is acidic and can be removed by a base. Re-protonation can then occur from either face of the planar ring, resulting in a mixture of D and L isomers.[1] A secondary mechanism involves the direct abstraction of the α-proton by a base, forming a planar enolate, which also leads to racemization upon re-protonation.
Q3: How does the choice of coupling reagent impact racemization?
A3: The coupling reagent is a primary factor in controlling racemization. Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) on their own can lead to high levels of racemization.[2] Modern uronium/aminium salt reagents such as HBTU, HATU, and COMU are generally more efficient and are formulated to suppress racemization, often by incorporating racemization-suppressing additives within their structure.[2][3]
Q4: What is the function of additives like HOBt and OxymaPure®?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[1] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to oxazolone formation. These active esters then react with the free amine of the peptide chain to form the desired peptide bond with a significantly reduced risk of racemization.[1] OxymaPure® is generally considered more effective than HOBt at suppressing racemization.[2]
Q5: How does the benzyl (Bzl) protecting group on the tyrosine side chain influence racemization?
A5: The side-chain protecting group can influence the acidity of the α-proton. The benzyl group of Tyr(Bzl) is an electron-withdrawing group, which can slightly increase the acidity of the α-proton compared to more electron-donating groups like the tert-butyl (tBu) group. This increased acidity can make the α-proton more susceptible to abstraction by a base, potentially leading to a higher propensity for racemization under basic conditions. Therefore, careful selection of a weaker, sterically hindered base is important when working with Tyr(Bzl).
Q6: Can the choice of base and reaction temperature affect racemization?
A6: Absolutely. Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase the rate of α-proton abstraction and, consequently, racemization.[1] Using a weaker or more sterically hindered base, such as 2,4,6-collidine, is often recommended for sensitive couplings.[1] Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization. Therefore, it is generally advisable to perform couplings at room temperature unless necessary for a particularly difficult sequence.
Troubleshooting Guide
Problem: Significant levels of the L-isomer of Tyr(Bzl) are detected after coupling, indicating racemization.
Below is a systematic workflow to diagnose and resolve this issue.
Data Presentation
The choice of coupling reagent and additive has a profound impact on the level of racemization. The following table summarizes the percentage of epimerization observed during the coupling of racemization-prone amino acids, with principles that are directly applicable to Tyr(Bzl).
| Coupling Reagent | Additive | Base | % Racemization (Epimer Formation) |
| DIC | None | DIPEA | High (>5%)[2] |
| DIC | HOBt | DIPEA | ~1.5%[2] |
| DIC | OxymaPure® | DIPEA | <0.5%[2] |
| HBTU | (Internal HOBt) | DIPEA | ~1.2%[2] |
| HATU | (Internal HOAt) | DIPEA | ~0.8%[2] |
| COMU | (Internal OxymaPure®) | DIPEA | <0.2%[2] |
Data adapted from studies on racemization-prone amino acids.[2]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for routine couplings where minimizing racemization is a primary concern.
-
Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in peptide synthesis grade N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 eq.) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture.
-
Allow the solution to pre-activate for 1-2 minutes. Do not exceed this time , as prolonged pre-activation can increase racemization.
-
Immediately add the activated amino acid solution to the drained resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling may be necessary.
Protocol 2: High-Efficiency Coupling for Hindered Residues using COMU
This protocol is suitable for difficult couplings, including those involving sterically hindered amino acids or sequences prone to aggregation.
-
Resin Preparation and Fmoc Deprotection: Follow standard procedures for resin swelling and Fmoc deprotection (e.g., 20% piperidine in DMF). Ensure thorough washing with DMF post-deprotection.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), COMU (3 eq.), and 2,4,6-Collidine (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.
-
-
Washing and Monitoring: Drain the coupling solution and wash the resin with DMF (5-7 times). Monitor the reaction completion using a suitable test (e.g., Kaiser test).
Protocol 3: Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps to determine the extent of racemization after peptide synthesis and cleavage.
-
Peptide Hydrolysis: Completely hydrolyze a sample of the purified peptide using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. Re-dissolve the dried amino acid residue in a suitable mobile phase for HPLC analysis (e.g., 0.1% TFA in water).
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column designed for amino acid enantiomer separation (e.g., polysaccharide-based or macrocyclic glycopeptide-based columns).
-
Mobile Phase: Use an isocratic or gradient elution method as recommended by the column manufacturer. A typical mobile phase might involve a mixture of acetonitrile and an aqueous buffer containing a chiral selector or modifier.
-
Injection: Inject the prepared sample onto the column.
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm for tyrosine.
-
Quantification: Integrate the peak areas for the D-tyrosine and L-tyrosine enantiomers. Calculate the percentage of racemization as: % Racemization = [Area(L-Tyr) / (Area(D-Tyr) + Area(L-Tyr))] * 100
-
Visualizations
References
Technical Support Center: Tyr(Bzl) Deprotection
Welcome to the technical support center for troubleshooting side reactions during the cleavage of Tyrosine's Benzyl (Bzl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the trifluoroacetic acid (TFA)-mediated deprotection of peptides containing Tyr(Bzl).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary side reactions observed during the TFA cleavage of peptides containing Tyr(Bzl)?
A1: The major side reaction during the TFA-mediated cleavage of the benzyl group from tyrosine is the re-alkylation of the deprotected tyrosine residue by the liberated benzyl cation.[1] This electrophilic benzyl cation can attack the electron-rich phenol ring of tyrosine, primarily at the ortho position, leading to the formation of 3-benzyltyrosine, an impurity that can be challenging to separate from the desired peptide.[1] Other nucleophilic residues within the peptide sequence, such as methionine (Met), cysteine (Cys), and tryptophan (Trp), are also susceptible to alkylation by the benzyl cation.[1][2]
Q2: My HPLC analysis shows a significant side product with a mass increase of +90 Da. What is the likely cause and how can I prevent it?
A2: A mass increase of +90 Da strongly suggests the alkylation of your peptide by a benzyl group, with the most probable modification being the formation of 3-benzyltyrosine.[1] This occurs when the benzyl cation, generated during the cleavage of Tyr(Bzl), reattaches to the tyrosine ring.[1]
Prevention: The most effective way to prevent this side reaction is by using a robust scavenger cocktail in your TFA cleavage mixture.[3] Scavengers are nucleophilic agents that "trap" the reactive benzyl cations before they can react with the peptide.[1] Increasing the concentration and variety of scavengers is crucial for minimizing this side product.[1][3]
Q3: The deprotection of Tyr(Bzl) in my peptide is incomplete, even after a standard 2-hour cleavage. What can I do to improve the cleavage efficiency?
A3: Incomplete cleavage of the Tyr(Bzl) group can be due to several factors, including the cleavage cocktail composition, reaction time, and the specific peptide sequence.[3] While the O-benzyl ether of tyrosine is generally more acid-labile than that of serine or threonine, its complete removal can still be challenging.[3]
Troubleshooting Steps:
-
Extend the Reaction Time: A standard 2-hour cleavage may not be sufficient. It is recommended to extend the cleavage time to 4-6 hours. You can monitor the progress by taking aliquots at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide, and analyzing it by HPLC.[3]
-
Optimize the Cleavage Cocktail: A standard TFA/TIS/H₂O cocktail may be insufficient.[3] Employing a more potent cocktail, such as Reagent K, which contains scavengers specifically designed to trap benzyl cations like phenol and thioanisole, is highly recommended.[3][4]
-
Consider Sequence-Dependent Effects: Although not extensively documented, steric hindrance from bulky neighboring amino acids could potentially slow down the cleavage reaction.[3] If your peptide has a particularly hindered sequence, extending the cleavage time and using a robust cleavage cocktail are even more critical.[3]
Q4: Can I use scavengers other than TIS in my cleavage cocktail for a peptide containing Tyr(Bzl)?
A4: Absolutely. While Triisopropylsilane (TIS) is effective against trityl cations, a combination of scavengers is often more effective for peptides with multiple sensitive residues, including Tyr(Bzl).[1] Recommended scavengers include:
-
Thioanisole: Highly effective at scavenging benzyl cations.[1][3]
-
Phenol or p-cresol: Acts as a scavenger for benzyl cations and can help suppress oxidation.[1][3]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations.[1][3]
-
Water: Can act as a scavenger, though it is less effective than thiol-based scavengers for some cations.[1]
Q5: Are there alternatives to TFA for cleaving Tyr(Bzl)?
A5: Yes, for peptides synthesized using Boc/Bzl chemistry, anhydrous hydrogen fluoride (HF) is a common and highly effective reagent for cleaving the Tyr(Bzl) group.[2] A "low-high" HF procedure is often recommended to minimize side reactions. The initial "low HF" step, performed in a high concentration of scavengers, proceeds via an SN2 mechanism, which helps prevent the formation of benzyl cations and subsequent alkylation. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.[2]
Quantitative Data Summary
The following table summarizes commonly used cleavage cocktails for peptides containing Tyr(Bzl) and other sensitive residues. The choice of cocktail is critical for maximizing peptide purity and minimizing side reactions.
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good starting point for simple peptides without other sensitive residues. May be insufficient for complete Tyr(Bzl) cleavage.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An effective, lower-odor alternative for scavenging trityl groups that also offers some protection for tyrosine.[3][4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust and highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[3][4] Phenol and thioanisole are excellent scavengers for benzyl cations.[3] |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection using Reagent K
This protocol is recommended for peptides containing Tyr(Bzl) and other sensitive amino acid residues.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel
-
Shaker or rocker
-
Centrifuge
Procedure:
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use. For 10 mL of Reagent K, mix the following in a fume hood:
-
8.25 mL of TFA
-
0.5 mL of phenol
-
0.5 mL of deionized water
-
0.5 mL of thioanisole
-
0.25 mL of 1,2-ethanedithiol (EDT)[3]
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.[1]
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1][5]
-
Centrifuge the suspension to pellet the crude peptide.[1]
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[1]
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[5]
-
Visualizations
Caption: Mechanism of Tyr(Bzl) cleavage and the competing side reaction.
Caption: Troubleshooting workflow for Tyr(Bzl) cleavage issues.
References
Technical Support Center: Addressing Solubility Issues of Fmoc-D-Tyr(Bzl)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-D-Tyr(Bzl)-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound in DMF, a common solvent in SPPS. This guide provides a systematic approach to resolving these solubility issues.
Issue: this compound does not fully dissolve in DMF at room temperature.
Possible Causes:
-
Concentration: The concentration of this compound may exceed its solubility limit in DMF under the current conditions.
-
Solvent Quality: The purity of the DMF can significantly impact solubility. Degraded DMF containing amines or the presence of water can be detrimental.[1] It is crucial to use high-purity, peptide-synthesis-grade DMF.[1]
-
Reagent Quality: Variations in the crystalline structure or purity of the this compound lot can affect its dissolution rate.
-
Temperature: Lower ambient temperatures can decrease the solubility of the amino acid derivative.[1]
-
Aggregation: The hydrophobic nature of the benzyl (Bzl) protecting group and the Fmoc group can lead to intermolecular aggregation, reducing solubility.[1]
Solutions:
-
Initial Steps:
-
Ensure you are using fresh, high-purity, amine-free DMF.
-
Vortex the solution vigorously for 2-3 minutes.
-
-
Physical Dissolution Aids:
-
Solvent System Modification:
-
Co-solvents: Add a small amount of a stronger solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF.[1] NMP is particularly effective for hydrophobic peptides.[1]
-
"Magic Mixture": For particularly challenging cases, a mixture of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[1]
-
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in DMF?
A1: Several factors contribute to the poor solubility of this compound in DMF. The primary reasons include the hydrophobicity of the benzyl (Bzl) side-chain protecting group, which promotes aggregation.[1] Additionally, the bulky Fmoc protecting group itself can lead to intermolecular interactions and reduced solubility. The quality of the DMF is also a critical factor; aged or impure DMF can hinder dissolution.[1]
Q2: Is there a definitive solubility value for this compound in DMF?
Q3: What are some alternative solvents to DMF for dissolving this compound?
A3: N-Methyl-2-pyrrolidone (NMP) is a common and often more effective alternative to DMF, especially for hydrophobic peptides.[1] Dimethyl sulfoxide (DMSO) is another powerful solvent that can be used, often as a co-solvent with DMF.[1] Research into "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, is also ongoing to find more environmentally friendly options.
Q4: Can I use heat to dissolve this compound in DMF?
A4: Yes, gentle heating to around 30-40°C is an effective method to increase the solubility of sparingly soluble Fmoc-amino acids.[2][3] However, it is important to use a controlled heating method (e.g., a water bath) and to avoid prolonged exposure to high temperatures, which could lead to the degradation of the Fmoc-protecting group.
Q5: How does the quality of DMF affect solubility?
A5: The quality of DMF is paramount. Over time, DMF can degrade to form dimethylamine. This degradation product can react with the Fmoc protecting group, leading to incomplete reactions and byproducts. Furthermore, the presence of water in DMF can negatively impact the solubility of Fmoc-protected amino acids. Therefore, using high-purity, anhydrous, and amine-free DMF is essential for reproducible results in peptide synthesis.[1][4]
Quantitative Data Summary
While precise quantitative solubility data for this compound is not widely published, the following table provides a general qualitative overview of the solubility of different classes of Fmoc-amino acids in common SPPS solvents. This information is based on empirical observations and general knowledge in the field.
| Amino Acid Type | DMF | NMP | DMSO | DCM |
| Aliphatic (e.g., Gly, Ala, Val) | Good | Excellent | Excellent | Limited |
| Hydroxylated (e.g., Ser(tBu), Thr(tBu)) | Good | Excellent | Excellent | Limited |
| Acidic (e.g., Asp(OtBu), Glu(OtBu)) | Good | Excellent | Excellent | Limited |
| Basic (e.g., Lys(Boc), Arg(Pbf)) | Variable to Good | Good | Good | Limited |
| Aromatic (e.g., Phe, Tyr(Bzl), Trp(Boc)) | Variable to Good | Good | Good | Limited |
| Sulfur-containing (e.g., Cys(Trt), Met) | Variable to Good | Good | Excellent | Limited |
| Proline | Excellent | Excellent | Excellent | Good |
Note: This table serves as a general guide. Actual solubility can vary depending on the specific protecting group and experimental conditions.
Experimental Protocols
Protocol 1: Standard Dissolution Procedure
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.
-
Vortex the vial for 2-3 minutes at room temperature.
-
Visually inspect the solution. If undissolved particles remain, proceed to Protocol 2 or 3.
Protocol 2: Dissolution using Sonication and Gentle Heat
-
Follow steps 1-3 of the Standard Dissolution Procedure.
-
Place the vial in an ultrasonic bath for 5-15 minutes.
-
If the solid is still not fully dissolved, transfer the vial to a heating block or water bath set to 30-40°C.
-
Continue to vortex or stir the solution intermittently until it becomes clear.
-
Allow the solution to cool to room temperature before use in the coupling reaction.
Protocol 3: Dissolution using a Co-solvent (DMF/DMSO)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
In a separate vial, add the required volume of DMF for the coupling reaction.
-
Add a small volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps immediately.
Factors Affecting Solubility
References
Technical Support Center: Optimizing Cleavage Conditions to Minimize Benzyl Group Migration
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on optimizing cleavage conditions to minimize benzyl group migration and other common side reactions associated with the deprotection of benzyl-protected functional groups.
Frequently Asked Questions (FAQs)
Q1: What is benzyl group migration and when does it typically occur?
A1: Benzyl group migration is an intramolecular rearrangement where a benzyl group moves from one atom to another within the same molecule. A common example is the acid-catalyzed O- to C-migration on a tyrosine residue, where the benzyl group moves from the hydroxyl group to the aromatic ring, forming 3-benzyltyrosine.[1][2] This side reaction is particularly prevalent during strong acid cleavage of peptides synthesized using Boc/Bzl protection strategies.
Q2: What is the underlying mechanism of acid-catalyzed benzyl group migration on tyrosine?
A2: The mechanism involves the protonation of the benzyl ether oxygen by a strong acid (e.g., TFA, HF), leading to the cleavage of the C-O bond and the formation of a benzyl cation. This carbocation is a potent electrophile that can then attack the electron-rich aromatic ring of the deprotected tyrosine, resulting in C-alkylation, most commonly at the 3-position.[2]
Q3: How can I prevent or minimize benzyl group migration during acid cleavage?
A3: The most effective strategy is to use "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that are more reactive towards the benzyl cation than the deprotected tyrosine. They trap the benzyl cation, preventing it from reattaching to the peptide. Common scavengers include phenol, cresol, thioanisole, and triisopropylsilane (TIS).[2] Using alternative acid systems, such as HBr in a mixture of phenol and p-cresol, has also been shown to reduce this side reaction compared to HBr in TFA.[1][2]
Q4: What are the main methods for benzyl group deprotection, and how do I choose the right one?
A4: The primary methods for benzyl group deprotection are:
-
Acid Cleavage: Using strong acids like trifluoroacetic acid (TFA), hydrogen fluoride (HF), or hydrogen bromide (HBr). This method is common in Boc-based solid-phase peptide synthesis.
-
Catalytic Hydrogenolysis: Using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C). This is a mild and clean method but is incompatible with sulfur-containing residues and other reducible functional groups.
-
Transfer Hydrogenation: Using a hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) in the presence of a palladium catalyst. This method avoids the need for handling hydrogen gas.[3][4][5]
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is useful for specific applications where other methods are not suitable.[6][7][8][9]
The choice of method depends on the stability of your substrate, the presence of other functional groups, and the desired scale of the reaction.
Q5: What is an "orthogonal protection strategy," and how does it help with benzyl group migration?
A5: An orthogonal protection strategy uses multiple protecting groups in a single molecule, each of which can be removed by a specific set of reagents without affecting the others.[10][11][12][13] For example, the Fmoc/tBu strategy in peptide synthesis is truly orthogonal because the Fmoc group is base-labile, while the tBu group is acid-labile. By using an orthogonal strategy, you can avoid using benzyl protecting groups altogether for certain residues, thus eliminating the possibility of benzyl group migration. The Boc/Bzl strategy is considered "quasi-orthogonal" because both protecting groups are removed by acid, albeit of different strengths.[13]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mass spectrometry shows the mass of the starting material or partially deprotected product. | Catalytic Hydrogenolysis: Catalyst poisoning (e.g., by sulfur-containing compounds), poor catalyst activity, insufficient hydrogen pressure, or poor mass transfer. | - Use a fresh, high-quality catalyst. - If sulfur is present, consider an alternative deprotection method. - Increase hydrogen pressure and/or reaction temperature. - Ensure vigorous stirring. |
| Acid Cleavage: Insufficient reaction time, low acid concentration, or sterically hindered benzyl group. | - Increase the reaction time. - Use a higher concentration of acid. - Consider a stronger acid system (e.g., HF instead of TFA). |
Issue 2: Benzyl Group Migration (O- to C-alkylation on Tyrosine)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| HPLC shows a new peak with the same mass as the desired product but a different retention time. Mass spectrometry confirms the correct mass. | Acid cleavage in the absence or with insufficient amounts of scavengers. | - Add or increase the concentration of scavengers in the cleavage cocktail (e.g., phenol, thioanisole). "Reagent K" (TFA/phenol/H₂O/thioanisole/EDT) is a robust option.[2][14] - Use an alternative acid system, such as HBr in a mixture of phenol and p-cresol.[1] |
Issue 3: Reduction of Other Functional Groups
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Mass spectrometry shows unexpected loss of mass corresponding to the reduction of alkenes, alkynes, nitro groups, or halides. | Non-selective reduction during catalytic hydrogenolysis. | - Use a more selective deprotection method like oxidative cleavage with DDQ. - For catalytic hydrogenolysis, carefully control the reaction conditions (e.g., lower hydrogen pressure, shorter reaction time). - Consider using a less active catalyst. |
Data Presentation: Quantitative Analysis of Side Reactions
Table 1: Effect of Cleavage Conditions on S-t-butylation of Cysteine-Containing Peptides
| Cleavage Cocktail | Temperature (°C) | Time (h) | Total S-t-butylation (%) | Reference |
| TFA/TIS/H₂O (95:2.5:2.5) | 25 | 1 | 15.4 | [15] |
| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 0.5 | 18.8 | [15] |
| TFA/TIS/H₂O (95:2.5:2.5) | 40 | 2 | 32.3 | [15] |
| TFA/TFMSA/TIS/H₂O (89:1:2.5:7.5) | Room Temp. | 0.5 | 29.7 | [15] |
Table 2: Yields of Oxidative Debenzylation of Benzyl Ethers with DDQ
| Substrate | Protocol | Reaction Time (h) | Yield (%) | Reference |
| 1a | Stoichiometric DDQ | <4 | 96 | [6] |
| 2a | Stoichiometric DDQ | <4 | 91 | [6] |
| 3a | Stoichiometric DDQ | <4 | 84 | [6] |
| 1a | Catalytic DDQ | <4 | 92 | [6] |
| 2a | Catalytic DDQ | <4 | 88 | [6] |
| 3a | Catalytic DDQ | <4 | 85 | [6] |
Experimental Protocols
Protocol 1: Acid Cleavage with TFA and Scavengers (Reagent K)
This protocol is suitable for the deprotection of peptides containing sensitive residues like Tyr(Bzl), Trp, Met, and Cys.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF. Dry the resin under high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare "Reagent K" by mixing the following components in the specified ratio: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, and 2.5% EDT.[14] Prepare the cocktail immediately before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol offers a safer alternative to using hydrogen gas for the deprotection of benzyl ethers.
Materials:
-
Benzyl-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol or ethanol
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected substrate in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents per benzyl group) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Oxidative Debenzylation using DDQ (Stoichiometric)
This protocol is useful for deprotecting benzyl ethers in the presence of functional groups that are sensitive to hydrogenolysis.[6]
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve the benzyl-protected substrate in a mixture of CH₂Cl₂ and a small amount of water (e.g., 18:1 v/v).
-
Reagent Addition: Add 1.2-1.5 equivalents of DDQ per benzyl group to the solution.
-
Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Decision tree for selecting a benzyl deprotection method.
Caption: Troubleshooting workflow for benzyl deprotection.
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. biosynth.com [biosynth.com]
- 14. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Tyr(Bzl)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the aggregation of peptides containing O-Benzyl-L-tyrosine (Tyr(Bzl)).
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Tyr(Bzl) prone to aggregation?
A1: Peptides containing Tyr(Bzl) are susceptible to aggregation primarily due to the hydrophobic nature of the benzyl (Bzl) protecting group.[1] This bulky, non-polar group can lead to intermolecular hydrophobic interactions, promoting self-association and the formation of aggregates. This can occur both during solid-phase peptide synthesis (SPPS) and after the peptide has been cleaved from the resin and purified.[1]
Q2: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?
A2: On-resin aggregation can manifest in several ways, indicating that the synthesis is not proceeding optimally. Key indicators include:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[1]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step suggests the presence of unreacted free amines.[1] Similarly, Fmoc deprotection may be slow or incomplete.
-
Physical Clumping: The resin may become sticky and form visible clumps.[1]
-
Low Yield of Final Peptide: A significant reduction in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[1]
Q3: Can my Tyr(Bzl)-containing peptide aggregate after cleavage and purification?
A3: Yes, aggregation is a common problem for purified peptides, especially those containing hydrophobic residues like Tyr(Bzl).[1] The hydrophobicity of the benzyl group can render the peptide poorly soluble in aqueous solutions, leading to the formation of either amorphous aggregates or more structured, amyloid-like fibrils.[1]
Troubleshooting On-Resin Aggregation
If you suspect your Tyr(Bzl)-containing peptide is aggregating on the resin during synthesis, consider the following troubleshooting strategies.
Q4: My Kaiser test is positive after a coupling step, suggesting incomplete reaction. What should I do?
A4: A positive Kaiser test indicates free primary amines, likely due to aggregation hindering the coupling reaction. Before proceeding to the next cycle, it is crucial to address this. A double coupling is a common first step. If aggregation is the root cause, more aggressive strategies may be necessary.
Experimental Protocol: Qualitative Kaiser Test
This protocol is used to detect free primary amines on the resin.
Materials:
-
Peptide-resin sample (a few beads)
-
Reagent A: 5 g of ninhydrin in 100 mL of ethanol
-
Reagent B: 80 g of phenol in 20 mL of ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine
-
Small test tube
-
Heating block or oven at 100-115°C
Procedure:
-
Place a small sample of the peptide-resin (10-15 beads) into a small test tube.
-
Wash the resin beads thoroughly with a solvent like ethanol to remove any residual reagents.
-
Add 2-3 drops of each reagent (A, B, and C) to the resin sample.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): An intense blue or purple color indicates the presence of free primary amines.[4]
-
Negative Result (Complete Coupling): A yellow or colorless solution indicates the absence of free primary amines.
-
Q5: How can I improve coupling efficiency for an aggregating peptide sequence on the resin?
A5: To overcome on-resin aggregation and improve coupling, several methods can be employed to disrupt the intermolecular hydrogen bonds that cause the peptide chains to associate.
Table 1: Strategies to Mitigate On-Resin Aggregation
| Strategy | Action | Rationale |
| Solvent Modification | Switch from DMF to N-methylpyrrolidone (NMP) or add up to 20% Dimethyl Sulfoxide (DMSO) to the DMF. | NMP and DMSO have superior solvating properties and can disrupt hydrogen bonds.[1][5] |
| Chaotropic Agents | Add chaotropic salts such as 0.8 M LiCl or NaClO4 to the coupling mixture.[6] | These salts disrupt the ordered structure of water and interfere with hydrogen bonding.[5][6] |
| Physical Disruption | Apply sonication during the coupling reaction. | The mechanical energy from sonication can physically break up peptide aggregates on the resin.[1][5] |
| Elevated Temperature | Increase the coupling temperature (e.g., to 50°C). | Higher temperatures increase the kinetic energy of the peptide chains, which can disrupt aggregates. |
| Structural Disruption | Incorporate pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) into the peptide sequence during synthesis. | These modifications introduce "kinks" or steric hindrance that disrupt the formation of secondary structures like β-sheets, which are responsible for aggregation.[5] |
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of an Fmoc-Xaa-Ser/Thr(ΨMe,Mepro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (5 eq.)
-
Coupling reagent (e.g., HBTU, 5 eq.)
-
Diisopropylethylamine (DIEA) (10 eq.)
-
DMF or NMP
Procedure:
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino group on the peptide-resin and wash thoroughly with DMF.
-
Coupling Reagent Preparation: In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and HBTU (5 eq.) in a minimal volume of DMF or NMP.
-
Activation: Add DIEA (10 eq.) to the mixture and mix thoroughly.
-
Coupling: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Check for completion of the coupling using the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
Troubleshooting Post-Cleavage Aggregation and Solubilization
Aggregation issues can persist or even become more pronounced after the Tyr(Bzl)-containing peptide is cleaved from the resin.
Q6: My purified, lyophilized peptide is difficult to dissolve. What can I do?
A6: Poor solubility of the final peptide is a strong indication of aggregation.[7] The following strategies can be employed to solubilize your peptide. It is recommended to first test the solubility of a small amount of the peptide before dissolving the entire sample.
Experimental Protocol: Peptide Solubilization Test
This protocol provides a systematic approach to finding a suitable solvent for your peptide.
Materials:
-
Lyophilized peptide
-
Deionized water
-
10% acetic acid solution
-
0.1 M ammonium bicarbonate solution
-
Organic solvents (DMSO, DMF, acetonitrile)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Initial Aqueous Screening:
-
Aliquot a small amount of your peptide into three separate tubes.
-
To the first tube, add deionized water. Vortex and observe.
-
To the second tube, add a 10% acetic acid solution. Vortex and observe.
-
To the third tube, add a 0.1 M ammonium bicarbonate solution. Vortex and observe.
-
-
Sonication:
-
Organic Co-solvent Test:
-
If the peptide remains insoluble, take a new aliquot of the peptide.
-
Add a minimal amount (e.g., 20 µL) of an organic solvent such as DMSO, DMF, or acetonitrile.
-
Vortex or sonicate until the peptide is fully dissolved.
-
Slowly add this solution dropwise to a stirred aqueous buffer of your choice. Observe for any precipitation.[1]
-
Table 2: Solubilization Strategies for Aggregated Peptides
| Strategy | Action | Rationale |
| pH Adjustment | Dissolve the peptide in a buffer with a pH away from its isoelectric point (pI). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). | At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and promoting aggregation. Adjusting the pH increases the net charge, enhancing solubility.[1] |
| Organic Co-solvents | Dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile before adding the aqueous buffer. | These solvents can disrupt the hydrophobic interactions driving aggregation.[1] |
| Sonication | Use a sonication bath to apply energy to the peptide solution. | Sonication can break up small aggregates and facilitate dissolution.[1] |
| "Magic Mixture" | For extremely difficult cases, use a mixture of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate. | This combination of strong organic solvents and detergents can solubilize highly aggregated peptides.[1] |
Analysis of Peptide Aggregation
To quantitatively assess the extent of aggregation in your peptide sample, several analytical techniques can be employed.
Q7: How can I determine the amount of aggregate in my peptide sample?
A7: Size-Exclusion Chromatography (SEC) is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates.
Experimental Protocol: Analysis of Peptide Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for analyzing a peptide sample for aggregates.
Materials:
-
Peptide sample
-
SEC mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
0.22 µm syringe filter
-
HPLC system with a UV detector and an appropriate SEC column
Procedure:
-
Sample Preparation:
-
Prepare the peptide sample by dissolving it in the SEC mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared peptide sample onto the column.
-
The separation occurs based on the hydrodynamic size of the molecules. Larger aggregates will elute first, followed by the monomer, and then any smaller fragments.
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Integrate the peak areas corresponding to the aggregate and monomer species to determine their relative percentages.
-
Q8: How can I detect the presence of very large aggregates in my solution?
A8: Dynamic Light Scattering (DLS) is a sensitive technique for detecting the presence of different-sized particles in a solution and can be particularly useful for identifying large aggregates that might not be well-resolved by SEC.
Experimental Protocol: Analysis of Peptide Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a general method for analyzing the size distribution of particles in a peptide solution.
Materials:
-
Peptide sample, filtered through a 0.22 µm filter
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation:
-
Prepare the peptide sample in a suitable, filtered buffer. The concentration will depend on the peptide and the instrument's sensitivity.
-
-
Instrument Setup:
-
Set the experimental parameters in the DLS software, including the solvent viscosity and refractive index, and the experimental temperature.
-
-
Measurement:
-
Carefully transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement. The instrument will detect fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
The software will use the Stokes-Einstein equation to calculate the hydrodynamic radius (Rh) of the particles in the solution.
-
The results are typically presented as a size distribution plot, which can reveal the presence of monomers and larger aggregated species. An increase in the average hydrodynamic size compared to the expected monomer size is indicative of aggregation.[9]
-
Visual Troubleshooting Workflows
The following diagrams illustrate the logical steps for troubleshooting aggregation issues with Tyr(Bzl)-containing peptides.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Caption: Troubleshooting workflow for post-cleavage peptide solubilization.
References
- 1. chempep.com [chempep.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chempep.com [chempep.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. peptide.com [peptide.com]
impact of scavengers on Tyr(Bzl) deprotection purity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of scavengers on the purity of Tyr(Bzl) deprotection in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the deprotection of Tyr(Bzl)?
A1: During the acid-mediated cleavage of the benzyl (Bzl) protecting group from a tyrosine residue (e.g., with trifluoroacetic acid - TFA), a reactive benzyl carbocation is generated. The primary role of a scavenger is to trap or quench these carbocations.[1] Without effective scavengers, these carbocations can reattach to the deprotected tyrosine at an alternative position, primarily forming 3-benzyltyrosine, or react with other nucleophilic residues in the peptide, leading to significant impurities.[1]
Q2: What are the most common side reactions observed during the cleavage of Tyr(Bzl)-containing peptides?
A2: The most prevalent side reaction is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine side chain, resulting in the formation of the 3-benzyltyrosine isomer.[2] This byproduct can be difficult to separate from the desired peptide.[2] Other nucleophilic residues like methionine (Met), cysteine (Cys), and tryptophan (Trp) are also susceptible to alkylation by the liberated benzyl cations.[1]
Q3: Which scavengers are most effective for peptides containing Tyr(Bzl)?
A3: A combination of scavengers is often recommended for robust protection.[1] Commonly used and effective scavengers for trapping benzyl cations include:
-
Thioanisole: Highly effective at scavenging benzyl cations.[1][3]
-
Phenol or p-cresol: Acts as a scavenger for benzyl cations and can also help suppress oxidation.[1][4]
-
1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations.[1]
-
Triisopropylsilane (TIS): Primarily used to scavenge trityl cations but is also effective against other carbocations.[1]
-
Water: Can act as a scavenger, though it is generally less effective for certain cations than thiol-based options.[1]
A widely used and highly effective cleavage cocktail for peptides with sensitive residues, including Tyr(Bzl), is "Reagent K".[1][3]
Q4: Can the choice and concentration of scavengers significantly impact the final peptide purity?
A4: Absolutely. The selection and concentration of scavengers are critical factors in achieving high final purity.[1] An inadequate or inappropriate scavenger cocktail can lead to a substantial increase in side products, most notably 3-benzyltyrosine, which compromises the overall yield and makes purification more challenging.[1]
Q5: Is it possible for the Tyr(Bzl) deprotection to be incomplete?
A5: Yes, incomplete cleavage is a common issue. The O-benzyl ether of tyrosine can be more resistant to acidolysis than other protecting groups.[3] Insufficient reaction time is a frequent cause; a standard 2-hour cleavage may not be enough, and extending the time to 4-6 hours is often recommended.[3] The composition of the cleavage cocktail is also crucial, as a standard TFA/TIS/H₂O mixture may be insufficient.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low purity of crude peptide with a major impurity peak. | Incomplete deprotection of the Tyr(Bzl) group. | Extend the cleavage time (e.g., from 2 to 4-6 hours) and re-analyze a small aliquot by HPLC to monitor progress.[3] |
| Presence of a side product with a mass increase of +90 Da. | Alkylation of the tyrosine residue by the benzyl cation, forming 3-benzyltyrosine (O- to C-benzyl migration).[1][3] | Increase the concentration of effective scavengers like thioanisole or phenol/p-cresol.[1][3] Consider using a more robust scavenger cocktail, such as Reagent K.[1][3] |
| Multiple unidentified peaks in the HPLC chromatogram. | Non-specific alkylation of other sensitive residues (e.g., Met, Cys, Trp) by benzyl cations. | Employ a comprehensive scavenger cocktail like Reagent K, which is designed to protect multiple sensitive residues.[1][3] |
| Incomplete deprotection despite extended reaction time. | The cleavage cocktail is not strong enough or lacks the appropriate scavengers for Tyr(Bzl). | Switch to a more potent cleavage cocktail. For peptides with Tyr(Bzl), a simple TFA/TIS/H₂O mixture is often insufficient.[3] Use a cocktail containing thioanisole and/or phenol, such as Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT).[3] |
Data Presentation
Impact of Scavenger Cocktails on Tyr(Bzl) Deprotection Purity
The following table summarizes the expected impact of different scavenger cocktails on the purity of a model Tyr(Bzl)-containing peptide. Note that actual purity can vary depending on the peptide sequence and the presence of other sensitive residues.
| Cocktail ID | Composition | Expected Purity (%) | Comments |
| Cocktail A | 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[1] |
| Cocktail B | 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[1] |
| Cocktail C | 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% (typically) | A robust, highly recommended cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys.[3] |
Experimental Protocols
Protocol 1: Tyr(Bzl) Deprotection and Cleavage using Reagent K
This protocol describes a general procedure for the cleavage of a peptide from the resin and the deprotection of side-chain protecting groups, including Tyr(Bzl), using Reagent K.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized Water
-
Cold diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with DCM to remove residual DMF and other solvents. Dry the resin completely under a high vacuum for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: Caution: Perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE). Freshly prepare Reagent K by combining the following reagents in the specified ratio (v/v): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT.[3] For example, to prepare 10 mL of the cocktail, mix 8.25 mL of TFA, 0.5 mL of phenol, 0.5 mL of water, 0.5 mL of thioanisole, and 0.25 mL of EDT.[3]
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptidyl-resin (a typical ratio is 10 mL of cocktail per 1 gram of resin).[3] Gently agitate or stir the mixture at room temperature for 4-6 hours.[3]
-
Peptide Isolation: Filter the resin from the TFA solution containing the cleaved peptide. Wash the resin with a small, fresh volume of TFA to recover any remaining product.
-
Peptide Precipitation: Add the combined TFA filtrate dropwise into a flask containing a 10-fold excess of cold diethyl ether, stirring gently.[3] A white precipitate of the crude peptide should form.
-
Washing and Drying: Pellet the precipitated peptide by centrifugation.[3] Carefully decant the ether. Wash the peptide pellet at least two more times with cold diethyl ether to remove residual scavengers and TFA.[3] After the final wash, dry the crude peptide pellet under a high vacuum.[3]
Protocol 2: Purity Analysis by RP-HPLC
This protocol outlines a standard method for analyzing the purity of the crude peptide.
Instrumentation & Materials:
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude peptide sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent, such as 50% acetonitrile/water containing 0.1% TFA.[1]
-
Injection and Separation: Inject the sample onto the HPLC system. Elute the peptide using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).
-
Analysis: Integrate the peak areas in the resulting chromatogram to determine the relative purity of the main product. Use mass spectrometry (MS) to confirm the identity of the main peak and any major impurity peaks (e.g., to confirm the presence of 3-benzyltyrosine).[1]
Visualizations
Caption: Mechanism of Tyr(Bzl) deprotection and scavenger action.
References
Kaiser Test Troubleshooting for Hindered Amino Acids: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with the Kaiser test, particularly when working with sterically hindered amino acids. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of alternative methods to ensure accurate monitoring of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and its primary application in peptide synthesis?
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In the context of SPPS, it is a critical in-process control to monitor the completion of two key steps: the deprotection of the N-terminal protecting group (e.g., Fmoc) and the subsequent coupling of the next amino acid. A positive test, indicated by a deep blue or purple color, confirms the presence of a free amine, signifying a successful deprotection or an incomplete coupling reaction. Conversely, a negative test (yellow or colorless) indicates the absence of a primary amine, suggesting a complete coupling.[2]
Q2: Why does the Kaiser test often fail or give misleading results with hindered amino acids?
Sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine) or α,α-disubstituted amino acids (e.g., Aib), can present significant challenges for the standard Kaiser test. The bulky chemical structure surrounding the nitrogen atom of the amine can physically obstruct the ninhydrin reagent, slowing down or preventing the reaction that produces the characteristic blue color. This steric hindrance can lead to a weak or even a false-negative result, even when the N-terminal amine is free.[3][4] This can erroneously suggest that a coupling reaction is complete when, in fact, it is not, leading to the synthesis of truncated or deletion peptide sequences.
Q3: What are the primary causes of false-positive and false-negative Kaiser test results?
False Positives (a blue/purple color after a coupling step that is actually complete):
-
Fmoc Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine in the reagent solutions. This can lead to premature deprotection and a false-positive result.[5][6]
-
Inefficient Washing: Residual unreacted amino acids or coupling reagents that contain primary amines can lead to a false positive result.[7]
-
Resin Degradation: Certain types of resins, particularly PEG-based resins, can be less stable and may expose amine-like functionalities, causing a false positive.[6][7]
False Negatives (a yellow/colorless result even when a primary amine is present):
-
Steric Hindrance: As mentioned, this is a primary cause when working with hindered amino acids.[3][4]
-
Secondary Amines: The Kaiser test is unreliable for detecting secondary amines, such as in N-alkylated amino acids like proline.[1][5]
-
Incomplete Deprotection: If the deprotection step itself is incomplete, there will be no free primary amine to detect.
Q4: What are the recommended alternative tests for hindered amino acids?
When the Kaiser test is unreliable, the chloranil test and the isatin test are commonly used alternatives. The chloranil test is particularly effective for detecting secondary amines and can also be used for hindered primary amines.[5][8] The isatin test is another sensitive method, especially for detecting the presence of proline and other N-alkylated amino acids.[5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered with the Kaiser test when synthesizing peptides with hindered amino acids.
Problem: A weak or ambiguous color is observed after the deprotection of a hindered amino acid.
-
Possible Cause: The reaction between ninhydrin and the sterically hindered amine is slow.
-
Solution: Increase the heating time of the Kaiser test to 10-15 minutes and/or increase the temperature to 110-120°C. However, be cautious of potential Fmoc group lability at higher temperatures.[4]
-
-
Possible Cause: Incomplete deprotection of the Fmoc group.
-
Solution: Repeat the deprotection step. For particularly difficult sequences, consider using a stronger deprotection solution or increasing the deprotection time.
-
Problem: The Kaiser test is negative after coupling a hindered amino acid, but subsequent steps suggest the coupling was incomplete.
-
Possible Cause: A false-negative result due to steric hindrance.[3]
-
Solution 1: Always consider a "double coupling" strategy for hindered amino acids, even if the Kaiser test is negative. This involves repeating the coupling step with fresh reagents.
-
Solution 2: Utilize an alternative test, such as the chloranil test, which may be more sensitive to the hindered amine.[8]
-
Problem: The Kaiser test is consistently positive even after multiple coupling attempts with a hindered amino acid.
-
Possible Cause: The coupling reaction is genuinely incomplete due to the challenging nature of the amino acid.
-
Solution 1: Switch to a more potent coupling reagent, such as HATU or HBTU.[6]
-
Solution 2: Alter the solvent system. Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of dimethyl sulfoxide (DMSO) can help to disrupt peptide aggregation on the resin and improve coupling efficiency.[6]
-
Solution 3: If the coupling cannot be driven to completion, "cap" the unreacted amines by acetylation using acetic anhydride. This will prevent the formation of deletion peptides.[5]
-
Data Presentation: Comparison of Qualitative Tests
| Test | Target Amine | Typical Reaction Time | Typical Temperature | Common False Negatives | Common False Positives |
| Standard Kaiser Test | Primary Amines | 5 minutes | 100-110°C[1] | Hindered primary amines (e.g., Aib, Val, Ile), N-alkylated amino acids (e.g., Proline)[3][4] | Overheating leading to Fmoc deprotection, inefficient washing[6] |
| Chloranil Test | Primary & Secondary Amines | 5 minutes | Room Temperature[5] | Can be less sensitive for some primary amines compared to the Kaiser test. | - |
| Isatin Test | Proline & other N-alkylated amino acids | 5 minutes | 100°C[5] | - | - |
Experimental Protocols
Standard Kaiser Test Protocol
Reagents:
-
Solution A (Ninhydrin): 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B (Phenol): 80 g of phenol in 20 mL of ethanol.
-
Solution C (KCN in Pyridine): Dilute 1.0 mL of a 0.001 M aqueous KCN solution with 49 mL of pyridine.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[1]
-
Heat the test tube at 110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
-
Positive: Intense blue/purple color.
-
Negative: Yellow/colorless.
-
Chloranil Test Protocol
Reagents:
-
Solution A (Acetaldehyde/DMF): Mix 1 mL of acetaldehyde with 49 mL of N,N-dimethylformamide (DMF).[5]
-
Solution B (Chloranil/DMF): Dissolve 1 g of p-chloranil in 49 mL of DMF.[5]
Procedure:
-
Place 1 to 5 mg of resin in a small test tube.[5]
-
Add 1 drop of Reagent A and 1 drop of Reagent B.[5]
-
Let the mixture stand at room temperature for 5 minutes.[5]
-
Observe the color of the beads.
-
Positive: Blue or greenish-blue color indicates the presence of a secondary or hindered primary amine.
-
Negative: Colorless or yellowish beads.
-
Isatin Test Protocol
Reagents:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol and stir at room temperature for 2 hours. Filter to remove any undissolved isatin. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[5]
Procedure:
-
Place a small amount of the test sample (4-5 mg of resin-peptide) in a small test tube.[5]
-
Add 2 to 3 drops of the isatin solution.[5]
-
Heat at 100°C for 5 minutes.[5]
-
Observe the color of the beads.
-
Positive: A blue color indicates an incomplete coupling reaction.
-
Mandatory Visualization
Caption: A troubleshooting workflow for the Kaiser test when dealing with hindered amino acids.
References
- 1. peptide.com [peptide.com]
- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
Validation & Comparative
A Head-to-Head Comparison: Fmoc-D-Tyr(Bzl)-OH vs. Fmoc-D-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that dictates the efficiency, purity, and overall success of solid-phase peptide synthesis (SPPS). When incorporating D-tyrosine into a peptide sequence using the prevalent Fmoc/tBu strategy, the choice of the side-chain protecting group is paramount. This guide provides an objective, data-supported comparison of two key derivatives: the historically used Fmoc-D-Tyr(Bzl)-OH and the current industry standard, Fmoc-D-Tyr(tBu)-OH.
The core of the Fmoc/tBu strategy lies in its orthogonality: the temporary Nα-Fmoc group is labile to mild base (e.g., piperidine), while the "permanent" side-chain protecting groups are stable to this base but are cleaved by strong acid (e.g., trifluoroacetic acid, TFA) during the final step.[1][2] This fundamental principle ensures the integrity of the growing peptide chain.
Executive Summary: The Clear Advantage of the Tert-Butyl Group
For standard Fmoc-based SPPS, Fmoc-D-Tyr(tBu)-OH is the overwhelmingly preferred reagent. [3][4] Its tert-butyl (tBu) ether protecting group offers excellent stability to the repetitive basic conditions required for Fmoc deprotection.[5] It is efficiently and cleanly removed during the final TFA cleavage step, fitting perfectly within the orthogonal scheme of the Fmoc/tBu strategy.[2]
In contrast, the benzyl (Bzl) ether of This compound is not fully compatible with the standard Fmoc-SPPS workflow. The Bzl group is partially labile to TFA, making its use in this context problematic and leading to potential side reactions and incomplete deprotection.[4][6] Complete cleavage of the Bzl group requires harsh acidic conditions, such as hydrogen fluoride (HF), which are characteristic of the older Boc/Bzl synthesis strategy and negate the benefits of the milder Fmoc approach.[7][8]
Performance Comparison: A Tale of Two Protecting Groups
The choice between the tBu and Bzl protecting groups for the D-tyrosine side chain has significant implications for the synthesis process, from cleavage conditions to the purity of the final peptide.
| Feature | Fmoc-D-Tyr(tBu)-OH | This compound |
| Protecting Group | tert-Butyl (tBu) ether | Benzyl (Bzl) ether |
| Orthogonality in Fmoc-SPPS | Fully Orthogonal: Stable to piperidine, labile to strong TFA.[4] | Quasi-Orthogonal: Stable to piperidine, but partially labile to TFA.[4][6] |
| Standard Cleavage Condition | 90-95% Trifluoroacetic Acid (TFA).[3][9] | Anhydrous Hydrogen Fluoride (HF).[7][8] |
| Cleavage Mildness | Relatively mild acidic conditions. | Extremely harsh and hazardous acidic conditions.[8] |
| Primary Application | The standard for incorporating D-Tyr in Fmoc/tBu SPPS.[3] | Primarily used in Boc/Bzl SPPS; not recommended for Fmoc-SPPS.[1] |
| Potential Side Reactions | During Cleavage: Formation of t-butyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met). This is manageable with scavengers.[4][9] | During Cleavage (TFA): Incomplete deprotection and potential for side reactions on the partially exposed phenol. During Cleavage (HF): Benzyl cations can cause similar alkylation side reactions.[8] |
Experimental Data and Observations
While direct, quantitative, side-by-side comparisons in the literature are scarce due to the general unsuitability of this compound for Fmoc-SPPS, the established chemical principles and extensive use of Fmoc-D-Tyr(tBu)-OH allow for a clear performance assessment.
The use of Fmoc-D-Tyr(tBu)-OH within a well-optimized Fmoc/tBu protocol consistently yields high-purity crude peptides. The primary concern is the potential for t-butylation of nucleophilic residues during the final TFA cleavage. However, this is a well-understood phenomenon that is effectively mitigated by the inclusion of scavengers in the cleavage cocktail.
Conversely, subjecting a peptide containing Tyr(Bzl) to a standard TFA cleavage cocktail would be expected to result in a mixture of products: fully deprotected peptide, peptide with the Bzl group still attached, and potentially side products resulting from reactions at the prematurely deprotected phenol. To ensure complete deprotection, the much harsher and hazardous HF cleavage is necessary, which requires specialized equipment and stringent safety protocols.[8]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle with Fmoc-D-Tyr(tBu)-OH
This protocol outlines a single coupling cycle on a 0.1 mmol scale.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[1]
-
Drain and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-Tyr(tBu)-OH (3-4 eq.), a coupling reagent like HBTU (3-4 eq.), and an activator base like DIPEA (6-8 eq.) in a minimal amount of DMF.[1]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with a colorimetric test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection
A. For Peptides with Tyr(tBu): Standard TFA Cleavage
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For most sequences, a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) is effective.[9] For peptides with multiple sensitive residues, a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) may be used.
-
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide pellet under vacuum.
B. For Peptides with Tyr(Bzl): Harsh HF Cleavage Warning: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly and place it in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole or p-cresol) to the vessel.[10]
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1 hour.[1]
-
Remove the HF by vacuum distillation.
-
Wash the residue with cold diethyl ether to remove organic scavengers.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Visualizing the Workflow and Chemical Logic
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Fmoc-D-Tyr(Bzl)-OH Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid derivatives is paramount. Fmoc-D-Tyr(Bzl)-OH, a key building block, requires rigorous purity assessment to ensure the integrity and quality of the final peptide product. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands as the gold standard for this analysis. This guide provides an objective comparison of HPLC methods for determining the chemical and enantiomeric purity of this compound, complete with supporting experimental data and detailed protocols.
Data Presentation: Comparison of HPLC Methods
The following tables summarize key parameters for two representative RP-HPLC methods for the purity analysis of this compound and a chiral HPLC method for assessing its enantiomeric purity. These methods are designed to separate the main compound from potential impurities such as starting materials, by-products from synthesis (e.g., incomplete protection), degradation products, and the L-enantiomer.
Table 1: Comparison of Reversed-Phase HPLC Methods for Chemical Purity Analysis
| Parameter | Method A: Rapid Analysis | Method B: High-Resolution Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 30-90% B in 15 min | 50-80% B in 30 min |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 40 °C |
| Detection (UV) | 265 nm | 265 nm |
| Injection Vol. | 10 µL | 10 µL |
| Expected Rt | ~10.5 min | ~18.2 min |
| Resolution (Rs) | > 2.0 for critical pairs | > 3.0 for critical pairs |
Table 2: Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Chiral Method |
| Column | Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-1), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection (UV) | 265 nm |
| Injection Vol. | 10 µL |
| Expected Rt (D) | ~12.6 min |
| Expected Rt (L) | ~15.4 min |
| Selectivity (α) | > 1.2 |
| Resolution (Rs) | > 2.0 |
Experimental Protocols
Adherence to detailed methodologies is crucial for obtaining reproducible and reliable results.
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to obtain a concentration of ~1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
RP-HPLC Method for Chemical Purity (Method B: High-Resolution)
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 250 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 30 80 31 95 35 95 36 50 | 40 | 50 |
Chiral HPLC Method for Enantiomeric Purity
-
HPLC System: As described for the RP-HPLC method.
-
Column: Lux Cellulose-1, 4.6 x 250 mm, 5 µm, or equivalent polysaccharide-based chiral column.
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% TFA in water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
UV Detection: 265 nm.
-
Injection Volume: 10 µL.
Potential Impurities in this compound
During the synthesis and storage of this compound, several impurities can arise. A robust HPLC method should be able to resolve the main peak from these potential impurities:
-
D-Tyrosine(Bzl)-OH: Incomplete Fmoc protection of the starting material.
-
Fmoc-D-Tyr-OH: Incomplete benzylation of the tyrosine side chain.
-
Dibenzylated Fmoc-D-Tyrosine: Over-alkylation during the benzylation step.
-
Fmoc-L-Tyr(Bzl)-OH: The L-enantiomer, a critical impurity to control for stereospecific applications.
-
Degradation Products: Resulting from hydrolysis of the Fmoc group or other degradation pathways.
Mandatory Visualization
Caption: General workflow for HPLC purity analysis of this compound.
A Comparative Guide to the Mass Spectrometry Characterization of Tyr(Bzl)-Containing Peptides
For researchers, scientists, and drug development professionals in the field of peptide synthesis and therapeutics, the accurate characterization of synthetic peptides is a critical quality control step. The use of protecting groups, such as the benzyl group for the tyrosine side chain (Tyr(Bzl)), is essential during synthesis to prevent unwanted side reactions. However, the presence of these protecting groups introduces unique analytical challenges. This guide provides an objective comparison of mass spectrometry (MS)-based techniques for the characterization of Tyr(Bzl)-containing peptides and evaluates alternative analytical methodologies, supported by experimental protocols and data.
Mass Spectrometry: The Cornerstone of Protected Peptide Analysis
Mass spectrometry is the primary analytical technique for the characterization of protected peptides due to its high sensitivity, speed, and ability to provide detailed structural information from minute sample quantities. The choice of ionization and fragmentation methods is paramount for the successful analysis of Tyr(Bzl) peptides, as the stability of the benzyl protecting group can significantly influence the resulting mass spectra.
A key feature in the tandem mass spectrometry (MS/MS) analysis of Tyr(Bzl)-containing peptides is the characteristic neutral loss of the benzyl group (C₇H₇, approximately 91 Da) or the entire benzyloxy group (C₇H₇O, approximately 107 Da).[1] The observation of this neutral loss serves as a diagnostic marker for the presence of the Tyr(Bzl) modification. However, the lability of this group under certain fragmentation conditions can also present challenges in obtaining complete peptide sequence information.
Comparison of Tandem Mass Spectrometry (MS/MS) Fragmentation Techniques
The three most common fragmentation techniques employed for peptide analysis are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD). Each method offers distinct advantages and disadvantages for the characterization of Tyr(Bzl) peptides.
-
Collision-Induced Dissociation (CID): As a widely available and utilized fragmentation method, CID is effective at breaking the peptide backbone bonds to generate b- and y-type fragment ions, which are used for sequence determination.[2] However, for peptides containing labile modifications like Tyr(Bzl), CID can lead to a predominant neutral loss of the benzyl group. This can result in spectra that are dominated by the peak corresponding to this loss, potentially obscuring the fragment ions necessary for complete sequence confirmation.[1]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type fragmentation method that generally provides a more balanced fragmentation of the peptide. Compared to CID, HCD often results in better preservation of backbone fragment ions alongside the diagnostic neutral loss of the benzyl group.[1] This makes HCD a superior choice over CID for obtaining both confirmation of the Tyr(Bzl) modification and comprehensive sequence information. For modified peptides, HCD can provide more informative fragment ion spectra.[2][3]
-
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that primarily cleaves the peptide backbone at the N-Cα bond, generating c- and z-type fragment ions. A significant advantage of ETD is that it tends to preserve labile post-translational modifications and protecting groups.[2] For Tyr(Bzl) peptides, this means that the benzyl group is less likely to be lost during fragmentation, making ETD the ideal technique for unambiguous sequencing of the peptide backbone, especially for larger and more complex peptides.[1] However, the absence of a prominent neutral loss peak means that ETD may not be the best choice for solely confirming the presence of the Tyr(Bzl) group.
Quantitative Performance Comparison of MS/MS Techniques
| Performance Metric | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ion Types | b, y | b, y | c, z |
| Sequence Coverage | Moderate | High | Very High |
| Observation of Tyr(Bzl) Neutral Loss | Prominent | Observed | Minimal to Absent |
| Suitability for Sequence Confirmation | Good | Excellent | Ideal |
| Suitability for Confirming Tyr(Bzl) | Excellent | Good | Poor |
| Overall Recommendation | Good for initial screening and confirmation of modification. | Recommended for a balance of sequence coverage and modification confirmation. | The method of choice for unambiguous sequence determination of the peptide backbone. |
Alternative Methods for Characterization
While mass spectrometry is a powerful tool, a multi-faceted analytical approach employing alternative techniques can provide a more complete characterization of Tyr(Bzl) peptides.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an indispensable tool for assessing the purity of synthetic peptides, including those with protecting groups. By employing a C18 column and a gradient of an organic solvent like acetonitrile in water with an ion-pairing agent such as trifluoroacetic acid (TFA), one can effectively separate the target Tyr(Bzl) peptide from impurities and by-products of the synthesis. UV detection at 220 nm and 254 nm is typically used to monitor the peptide backbone and the aromatic benzyl group, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the detailed structural elucidation of peptides in solution. While it requires larger sample amounts and longer acquisition times compared to MS, 2D NMR experiments like COSY, TOCSY, and NOESY can provide unambiguous confirmation of the peptide sequence, including the stereochemistry of the amino acids. Furthermore, specific NMR signals from the benzyl group can definitively confirm its presence and location on the tyrosine residue.
-
Edman Degradation: This classical method for peptide sequencing involves the sequential removal and identification of amino acids from the N-terminus. While largely superseded by mass spectrometry for routine analysis, Edman degradation can still be a valuable orthogonal technique for confirming the N-terminal sequence of a peptide. However, it is a slower, less sensitive method and may not be suitable for long peptides or those with N-terminal modifications.
Experimental Protocols
I. Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve the lyophilized Tyr(Bzl)-containing peptide in a 50:50 (v/v) solution of acetonitrile and deionized water containing 0.1% formic acid to a stock concentration of 1 mg/mL.
-
Dilution: For infusion or LC-MS analysis, dilute the stock solution with 0.1% formic acid in deionized water to a final working concentration of 10-100 fmol/µL.
II. LC-MS/MS Analysis Protocol
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 40% Mobile Phase B over 30 minutes. This should be optimized based on the specific peptide's hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer (Orbitrap or Q-TOF):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Parameters:
-
Mass Range: m/z 300–2000.
-
Resolution: 60,000.
-
-
MS/MS Scan Parameters (Data-Dependent Acquisition):
-
Isolation Window: 1.2–2.0 m/z.
-
CID: Normalized collision energy of approximately 35%.
-
HCD: Stepped normalized collision energy (e.g., 25%, 30%, 35%).
-
ETD: Calibrated charge-dependent ETD reaction times.
-
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS characterization of Tyr(Bzl) peptides.
Caption: Comparison of fragmentation pathways for Tyr(Bzl) peptides in MS/MS.
References
A Comparative Guide to the Stability of Tyrosine Protecting Groups: Benzyl (Bzl) vs. Alternatives
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the judicious selection of a protecting group for the phenolic hydroxyl function of tyrosine (Tyr) is a critical determinant of synthesis efficiency, yield, and final peptide purity. This guide provides an objective comparison of the widely used Benzyl (Bzl) protecting group with other common alternatives, supported by experimental data and detailed methodologies.
The primary challenge in synthesizing tyrosine-containing peptides is preventing unwanted side reactions at the phenolic hydroxyl group. These include O-acylation during coupling steps and alkylation by carbocations generated during the cleavage of other protecting groups.[1][2] The stability of the chosen tyrosine protecting group, particularly during the repetitive deprotection steps of the α-amino protecting group, is therefore paramount.[3]
Executive Summary of Stability Comparison
The choice of a protecting group for the tyrosine side chain is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy, primarily differentiated by the use of either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) for Nα-protection.
-
Boc/Bzl Strategy: The traditional choice for this strategy has been the Benzyl (Bzl) ether. However, the Bzl group exhibits partial lability to the trifluoroacetic acid (TFA) used for Boc deprotection.[1][2] This can lead to premature deprotection and subsequent side reactions, such as O-acylation of the newly exposed hydroxyl group or acid-catalyzed rearrangement.[4] A significant side product upon final cleavage with strong acids like hydrogen fluoride (HF) is 3-benzyltyrosine.[5] To mitigate these issues, more acid-stable alternatives like the 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyloxycarbonyl (2-Br-Z) groups have been developed. These electron-withdrawing substituents enhance the stability of the protecting group to repetitive acid treatments.[2][3]
-
Fmoc/tBu Strategy: The gold standard for the Fmoc strategy is the tert-butyl (tBu) ether.[3][4] The tBu group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and is cleanly cleaved during the final acidolytic cleavage from the resin.[2][4] While generally robust, a potential side reaction is the alkylation of the tyrosine aromatic ring by the released tert-butyl cation, though this can be minimized with the use of scavengers.[4]
Quantitative Stability Data
The following table summarizes the stability and cleavage conditions for common tyrosine protecting groups.
| Protecting Group | Structure | Nα-Strategy Compatibility | Stability to Nα-Deprotection | Final Cleavage Conditions | Potential Side Reactions |
| Benzyl (Bzl) | O-Bzl | Boc | Partially labile to TFA.[1][2] | Strong acids (e.g., HF, TFMSA).[4] | O- to C-migration of the benzyl group under acidic conditions; formation of 3-benzyltyrosine upon final cleavage.[4][5] |
| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | O-2,6-Cl2Bzl | Boc | Stable to 50% TFA in DCM.[2][3] | Stronger acids than for Bzl (e.g., HF).[4] | Increased stability minimizes side reactions seen with Bzl.[3] |
| 2-Bromobenzyloxycarbonyl (2-Br-Z) | O-Z(2-Br) | Boc | Highly stable to 50% TFA in CH2Cl2 (only 1% loss after 24h).[5] | Strong acids (e.g., HF).[5] | Stable and gives no significant side products upon HF removal.[5] |
| tert-Butyl (tBu) | O-tBu | Fmoc | Stable to bases (e.g., piperidine) used for Fmoc removal.[2][4] | Strong acids (e.g., TFA).[4] | Alkylation of the tyrosine aromatic ring by the released tert-butyl cation (can be minimized with scavengers).[4] |
| Trityl (Trt) | O-Trt | Orthogonal | Labile to very mild acid. | Very mild acid (e.g., 1% TFA in DCM).[4][6] | Prone to premature cleavage if exposed to weak acids during synthesis.[4] |
Experimental Protocols
Protocol 1: Assessing Protecting Group Stability under Simulated Boc-SPPS Deprotection Conditions
This protocol outlines a method to quantify the stability of a protected tyrosine derivative to the acidic conditions used for Nα-Boc group removal.
1. Sample Preparation: a. Dissolve a known concentration of the protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH, Boc-Tyr(2,6-Cl2Bzl)-OH) in dichloromethane (DCM). b. Prepare a solution of 50% trifluoroacetic acid (TFA) in DCM. c. Mix the protected tyrosine solution with the 50% TFA/DCM solution at a defined ratio (e.g., 1:1 v/v) at room temperature.
2. Time-Course Analysis: a. At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture. b. Quench the reaction by neutralizing the acid, for example, with a solution of N,N-diisopropylethylamine (DIEA) in DCM. c. Analyze the composition of the mixture by High-Performance Liquid Chromatography (HPLC) to quantify the remaining protected tyrosine and the formation of any deprotected or side products.
Protocol 2: Final Cleavage from Resin and Analysis
This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all protecting groups are removed, followed by analysis to assess the integrity of the tyrosine residue.
1. Peptide-Resin Preparation: a. Synthesize a model peptide containing the tyrosine derivative of interest using the appropriate SPPS strategy (Boc/Bzl or Fmoc/tBu). b. After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
2. Cleavage Procedure: a. Treat the dried peptide-resin with a suitable cleavage cocktail. For example, for Boc/Bzl strategies, this could be HF with scavengers like anisole. For Fmoc/tBu strategies, a common cocktail is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v).[7] b. Stir the mixture at room temperature for a specified duration (e.g., 1-2 hours). c. Filter the resin and collect the filtrate containing the cleaved peptide. d. Precipitate the peptide from the filtrate by adding cold diethyl ether. e. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether to remove scavengers and by-products.
3. Analysis: a. Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile). b. Analyze the peptide by HPLC and mass spectrometry to determine the purity and identify the presence of any side products, such as 3-benzyltyrosine in the case of Bzl protection.
Signaling Pathways and Experimental Workflows
The choice of protecting group is a critical decision in the workflow of solid-phase peptide synthesis. The following diagrams illustrate the decision-making process and the consequences of protecting group stability.
References
A Comparative Guide to the Validation of Synthesis Purity with Amino Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate assessment of peptide and protein purity is a critical determinant of experimental success and therapeutic safety. This guide provides an objective comparison of Amino Acid Analysis (AAA) with other widely used analytical techniques for validating the purity of synthesized biomolecules. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a practical resource for selecting the most appropriate purity validation strategy.
Comparison of Key Purity Analysis Methods
The selection of a suitable analytical method for purity validation depends on the specific requirements of the study, including the desired level of accuracy, the nature of the sample, and the available instrumentation. The following table summarizes the key performance characteristics of Amino Acid Analysis and its common alternatives.
| Parameter | Amino Acid Analysis (AAA) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) | Elemental Analysis (CHN) |
| Primary Application | Net peptide content, Absolute protein quantification, Amino acid composition | Purity assessment, Quantification of impurities | Molecular weight confirmation, Impurity identification, Sequence verification | Net peptide content |
| Principle | Hydrolysis of peptide bonds followed by quantification of individual amino acids.[1] | Separation based on hydrophobicity.[2] | Measurement of mass-to-charge ratio of ionized molecules. | Combustion of the sample to determine the percentage of Carbon, Hydrogen, and Nitrogen. |
| Information Provided | Molar ratios of amino acids, Net peptide content (typically 60-90%).[3][4] | Retention time, Peak area (% purity). | Molecular weight, Structural information of impurities. | Percentage of C, H, N, which is used to calculate net peptide content.[5] |
| Limit of Detection (LOD) | pmol to nmol range. | ng to µg range. | fmol to pmol range. | µg range. |
| Limit of Quantification (LOQ) | pmol to nmol range. | ng to µg range. | fmol to pmol range. | µg range. |
| Linearity Range | Typically 1-2 orders of magnitude. | 2-3 orders of magnitude. | 3-4 orders of magnitude.[6] | Narrower range compared to other methods. |
| Precision (CV%) | <5% under optimal conditions.[7] | <2% for cGMP methods.[7] | Variable; can be <15% with internal standards.[1] | <2%.[7] |
| Sample Throughput | Lower; involves hydrolysis and derivatization steps. | High; well-suited for automated systems. | High, especially with direct infusion or rapid LC methods. | Moderate. |
| Strengths | Gold standard for absolute quantification; provides compositional information. | High resolution for separating closely related impurities; robust and reproducible. | High sensitivity and specificity for impurity identification; provides molecular weight information. | High accuracy for net peptide content if the sample is pure.[3] |
| Limitations | Destructive to the sample; does not provide information on sequence or structural integrity; can be time-consuming.[5] | Relative quantification based on UV absorbance; may not resolve all impurities. | Quantification can be complex without isotopic labeling; ion suppression effects can occur. | Does not provide information on peptide-related impurities; requires a larger sample amount.[3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results in peptide purity analysis.
Amino Acid Analysis (AAA) Protocol
This protocol outlines the general steps for determining the amino acid composition and net peptide content of a synthesized peptide.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the lyophilized peptide into a hydrolysis tube.
-
Add a known amount of an internal standard (e.g., norleucine) to correct for variations in hydrolysis and derivatization.
-
-
Acid Hydrolysis:
-
Add 1 mL of 6 M HCl to the tube.
-
Seal the tube under vacuum to prevent oxidation of sensitive amino acids.
-
Heat the sample at 110°C for 24 hours to hydrolyze the peptide bonds.[8]
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried amino acid mixture in a suitable buffer.
-
Derivatize the amino acids with a reagent (e.g., phenylisothiocyanate, PITC) to make them detectable by UV or fluorescence.[2]
-
-
Chromatographic Separation:
-
Inject the derivatized amino acid mixture onto an amino acid analyzer or a reversed-phase HPLC system.
-
Separate the amino acids using a gradient elution program.
-
-
Data Analysis:
-
Identify and quantify each amino acid by comparing its retention time and peak area to those of a standard amino acid mixture.
-
Calculate the molar ratio of each amino acid.
-
Determine the net peptide content by comparing the total moles of the recovered amino acids to the initial weight of the peptide sample, accounting for the molecular weight of the peptide and the added water molecule during hydrolysis.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol describes a standard method for assessing the purity of a synthetic peptide.
-
Sample Preparation:
-
Dissolve the peptide sample in an appropriate solvent (e.g., 0.1% trifluoroacetic acid in water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[9]
-
-
HPLC System Setup:
-
Equilibrate a C18 reversed-phase column with the initial mobile phase conditions.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
-
Chromatographic Separation:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Elute the peptides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.[9]
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.[9]
-
Elemental Analysis (CHN) Protocol
This protocol details the procedure for determining the net peptide content through the analysis of carbon, hydrogen, and nitrogen content.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the lyophilized peptide into a tin capsule.
-
-
Combustion:
-
Place the capsule into the autosampler of the elemental analyzer.
-
The sample is dropped into a high-temperature furnace (around 900-1000°C) and combusted in a stream of pure oxygen.
-
-
Gas Separation and Detection:
-
The combustion gases (CO₂, H₂O, and N₂) are passed through a series of columns to separate them.
-
The amount of each gas is measured by a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of carbon, hydrogen, and nitrogen in the sample.
-
The net peptide content is calculated based on the theoretical nitrogen content of the peptide sequence and the measured nitrogen percentage.
-
Visualizing the Workflow and Logic
To further clarify the processes and relationships discussed, the following diagrams illustrate the experimental workflow of Amino Acid Analysis and the logical framework for how it validates synthesis purity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Net peptide content, amino acid analysis and elemental analysis [innovagen.com]
- 4. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]
- 5. bachem.com [bachem.com]
- 6. Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Assessing the Impact of Tyr(Bzl) on Peptide Secondary Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate amino acid-protecting groups is a critical decision in solid-phase peptide synthesis (SPPS). This choice can significantly influence the yield, purity, and ultimately, the conformational integrity of the final peptide. This guide provides a comparative analysis of using O-benzyl-L-tyrosine (Tyr(Bzl)) versus other common tyrosine-protecting groups, with a focus on the indirect impact on peptide secondary structure through its effect on synthesis purity.
The primary role of the benzyl group in Tyr(Bzl) is to protect the hydroxyl side chain of tyrosine during peptide synthesis. It is typically removed during the final cleavage step. Therefore, the direct impact of the benzyl group on the secondary structure of the final, deprotected peptide is negligible. However, the choice of Tyr(Bzl) can lead to side reactions during synthesis, resulting in impurities that can interfere with the peptide's ability to adopt its native secondary structure. This guide will explore these indirect effects and provide experimental protocols for assessing them.
Comparative Analysis of Tyrosine Protecting Groups
The choice of protecting group for the tyrosine side chain is crucial and often depends on the synthesis strategy (Boc or Fmoc chemistry). The stability of the protecting group to the repeated deprotection steps of the α-amino group is paramount.
| Protecting Group | Chemical Structure | Synthesis Strategy | Stability & Compatibility | Potential Side Reactions Affecting Purity |
| Benzyl (Bzl) | O-Bzl | Primarily Boc | Susceptible to partial cleavage by TFA, requiring strong acid (e.g., HF) for complete removal.[1][2] | Benzyl group migration: The benzyl carbocation generated during cleavage can re-attach to the tyrosine ring, forming 3-benzyltyrosine, an impurity that can alter peptide conformation.[3][4] |
| 2,6-Dichlorobenzyl (2,6-Cl2Bzl) | O-CH₂-C₆H₃Cl₂ | Boc | More stable to TFA than Bzl due to electron-withdrawing chlorine atoms, minimizing premature deprotection.[1][2] | Reduced risk of side reactions compared to Bzl, leading to higher purity of the final peptide.[1] |
| tert-Butyl (tBu) | O-tBu | Fmoc | Stable to the basic conditions (e.g., piperidine) used for Fmoc removal; cleaved with strong acids like TFA.[5] | Alkylation of the tyrosine ring: The tert-butyl cation released during deprotection can alkylate the tyrosine ring, though this can be minimized with scavengers.[5] |
| Boc (tert-Butoxycarbonyl) | O-Boc | Boc | More resistant to TFA than the Nα-Boc group, but some premature deprotection can occur with repeated exposure.[6] | Premature deprotection can lead to side-chain acylation.[6] |
Experimental Protocols
This protocol outlines the general steps for incorporating a Tyr(Bzl) residue into a peptide sequence using Boc chemistry.
Materials:
-
Merrifield resin or other suitable solid support
-
Boc-protected amino acids, including Boc-Tyr(Bzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Anhydrous hydrofluoric acid (HF) or other cleavage cocktail (e.g., Reagent K)[7]
-
Scavengers (e.g., anisole, thioanisole)[4]
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Nα-Boc group with a solution of TFA in DCM (typically 25-50%).[7]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.[7]
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Tyr(Bzl)-OH) using a suitable activating agent. Monitor the reaction completion with a Kaiser test.[6]
-
Washing: Wash the resin thoroughly with DMF and DCM after coupling.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.[6]
-
Final Cleavage and Deprotection: After the final synthesis cycle, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from Tyr) using a strong acid like anhydrous HF with scavengers.[6][7]
-
Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether and collect it by filtration or centrifugation.[6]
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
CD spectroscopy is a rapid method to assess the overall secondary structure content of a peptide in solution.[8]
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectrometer
-
Quartz cuvette (0.1 cm path length)
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the buffer to a final concentration of 50-100 µM. For peptides with low aqueous solubility, a co-solvent like trifluoroethanol (TFE) may be used to induce secondary structure.[8][9]
-
Instrumentation Setup: Calibrate the CD spectrometer and set the wavelength range to 190-260 nm for far-UV CD.[8]
-
Data Acquisition:
-
Data Analysis: The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic CD spectra show a negative band at ~222 nm and a positive band at ~195 nm for α-helices, and a negative band around 218 nm for β-sheets.
NMR spectroscopy provides detailed, atomic-level information about the peptide's secondary structure and three-dimensional fold.[8]
Materials:
-
Purified peptide
-
Deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O)
-
High-field NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptide in the deuterated solvent to a concentration of 1-5 mM.[8]
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments. Key experiments include:
-
¹H 1D NMR: Provides an overview of the peptide's folding state.[8]
-
TOCSY (Total Correlation Spectroscopy): Identifies amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.
-
-
Data Analysis: The pattern of NOE connectivities, along with chemical shift values and coupling constants, can be used to identify secondary structure elements and calculate a high-resolution 3D structure of the peptide.
Visualizations
Caption: Workflow for assessing the impact of Tyr(Bzl) on peptide secondary structure.
Caption: Formation of 3-benzyltyrosine side product during cleavage of Tyr(Bzl).
Conclusion
While the benzyl protecting group of Tyr(Bzl) is removed before the final analysis of a peptide's secondary structure, its use can have a significant indirect impact. The primary concern is the potential for side reactions, such as benzyl group migration, during the cleavage step of Boc-based SPPS.[3][4] The formation of impurities like 3-benzyltyrosine can lead to a heterogeneous peptide sample, which can complicate structural analysis and potentially inhibit the formation of the desired secondary structure.
In contrast, more acid-stable protecting groups like 2,6-dichlorobenzyl for Boc synthesis, or the use of an orthogonal Fmoc/tBu strategy, can minimize these side reactions, leading to a purer final product that is more likely to adopt its native conformation.[1][5] Therefore, when assessing the impact of Tyr(Bzl), it is crucial to perform rigorous purification and characterization of the synthetic peptide to ensure that any observed structural effects are due to the peptide sequence itself and not a consequence of synthesis-related impurities. The experimental protocols provided herein offer a robust framework for such an assessment.
References
A Comparative Guide to Boc vs. Fmoc Strategy for Tyr(Bzl) Incorporation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group strategy is a critical determinant of success in solid-phase peptide synthesis (SPPS), directly influencing the yield, purity, and overall efficiency of peptide production. This guide provides an objective, data-supported comparison of the two most prevalent methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, with a specific focus on the incorporation of Tyrosine protected with a Benzyl group (Tyr(Bzl)).
At a Glance: Key Performance Characteristics
The choice between Boc and Fmoc strategies for incorporating Tyr(Bzl) involves a trade-off between the robustness of the Boc/Bzl approach and the milder conditions of the Fmoc/tBu strategy. While Tyr(Bzl) is traditionally associated with Boc chemistry, it can also be utilized in Fmoc SPPS, although Fmoc-Tyr(tBu)-OH is the more conventional choice. This comparison will focus on the incorporation of the Tyr(Bzl) moiety within the context of its primary compatible strategy (Boc) versus the overarching Fmoc alternative.
| Feature | Boc Strategy for Tyr(Bzl) | Fmoc Strategy (typically with Tyr(tBu)) |
| Nα-Deprotection Reagent | Strong Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Key Advantage for Tyr(Bzl) | Historically robust and well-established.[1] | Milder Nα-deprotection avoids repeated acidolysis of the Bzl group.[2] |
| Potential Side Reaction for Tyr(Bzl) | Acid-catalyzed benzyl group migration from the phenolic oxygen to the aromatic ring of Tyrosine.[1] | Less prevalent due to the absence of repeated strong acid treatment for Nα-deprotection. |
| Crude Peptide Yield | ~60-71%[3][4] | ~75-85%[3] |
| Crude Peptide Purity | ~70%[4] | ~46-65% (for Fmoc/tBu strategy in a specific SMPS comparison)[4] |
| Overall Synthesis Time | Can be longer due to neutralization steps.[3] | Generally shorter and more amenable to automation.[3] |
Quantitative Data Presentation
The following table summarizes representative data from a comparative study on the synthesis of a model peptide using both Boc/Bzl and Fmoc/tBu strategies, providing an insight into the expected outcomes.
Table 1: Representative Data for the Synthesis of a Model Peptide (Leu-enkephalin) [3]
| Parameter | Boc Strategy (using Boc-Tyr(tBu)-OH) | Fmoc Strategy (using Fmoc-Tyr(tBu)-OH) |
| Crude Peptide Yield | ~60-70% | ~75-85% |
| Crude Peptide Purity | ~70-80% | ~85-95% |
| Overall Synthesis Time | Longer | Shorter |
Table 2: Comparison of T-bags and Cotton in Simultaneous Multiple Peptide Synthesis (SMPS) [4]
| Synthesis Strategy & Support | Yield of Crude Peptide (%) | HPLC Purity at 222 nm (%) |
| Boc/Bzl strategy (T-bags) | 71 | 70 |
| Fmoc/tBu' strategy (T-bags) | 60 | 46 |
| Fmoc/tBu' strategy (cotton) | 38 | 65 |
Note: The data in Table 2 is from a study comparing different solid supports and strategies in a simultaneous multiple peptide synthesis context. The "average" conditions used in SMPS may influence the results.
Experimental Protocols
Detailed methodologies for the key steps of Tyr(Bzl) incorporation using both Boc and Fmoc strategies are provided below.
Boc-SPPS Protocol for Tyr(Bzl) Incorporation
This protocol outlines a manual cycle for the incorporation of Boc-Tyr(Bzl)-OH.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.[1]
2. Nα-Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for a 1-2 minute pre-wash.[2]
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.[2]
-
Wash the resin sequentially with DCM, isopropanol, and dimethylformamide (DMF).
3. Neutralization:
-
Neutralize the resin-bound peptide TFA salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes (x2).
-
Wash the resin with DCM and DMF to remove excess base.
4. Coupling of Boc-Tyr(Bzl)-OH:
-
Dissolve Boc-Tyr(Bzl)-OH (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Wash the resin with DMF and DCM.
5. Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour in a specialized HF apparatus.[2]
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether.
-
Extract the crude peptide from the resin with a suitable solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
Fmoc-SPPS Protocol for Tyr(Bzl) Incorporation
While Fmoc-Tyr(tBu)-OH is more common, Fmoc-Tyr(Bzl)-OH can also be used. This protocol outlines a manual cycle for its incorporation.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.[2]
2. Nα-Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes.[2]
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.[2]
-
Wash the resin thoroughly with DMF.
3. Coupling of Fmoc-Tyr(Bzl)-OH:
-
Dissolve Fmoc-Tyr(Bzl)-OH (2-4 equivalents), a coupling agent such as HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
4. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
Mandatory Visualizations
The following diagrams illustrate the workflows for the Boc and Fmoc strategies for Tyr(Bzl) incorporation.
Caption: Workflow for a single coupling cycle of Boc-Tyr(Bzl)-OH in Boc-SPPS.
Caption: Workflow for a single coupling cycle of Fmoc-Tyr(Bzl)-OH in Fmoc-SPPS.
Discussion and Recommendations
The choice between the Boc and Fmoc strategies for incorporating Tyr(Bzl) is highly dependent on the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of other sensitive residues.
Boc Strategy:
-
Advantages: The Boc/Bzl strategy is a classic and robust method.[1] It can be advantageous for the synthesis of long or "difficult" peptides that are prone to aggregation, as the repeated TFA treatments can help to disrupt secondary structures.[] For the synthesis of multiple peptides under "average" conditions, the Boc/Bzl strategy has been shown to be reliable and can produce higher yields and purity compared to the Fmoc/tBu' strategy in certain contexts.[4]
-
Disadvantages: The primary drawback of using Boc-Tyr(Bzl)-OH is the potential for acid-catalyzed migration of the benzyl group from the phenolic oxygen to the C-3 position of the tyrosine aromatic ring.[1] This side reaction is more pronounced in the synthesis of long peptides where the Tyr(Bzl) residue is exposed to numerous TFA deprotection cycles. The use of strong, hazardous acids like HF for final cleavage requires specialized equipment and handling procedures.[2]
Fmoc Strategy:
-
Advantages: The Fmoc strategy employs milder, basic conditions for Nα-deprotection, which avoids the repeated acidolysis of the acid-labile benzyl protecting group on the tyrosine side chain.[2] This generally leads to higher crude purity and fewer side products. The final cleavage with TFA is also less harsh than HF cleavage.[] The Fmoc strategy is more amenable to automation and is often considered a "greener" chemistry due to the potential for recycling of the piperidine base.[]
-
Disadvantages: While Tyr(Bzl) can be used, the standard for Fmoc-SPPS is Tyr(tBu), which offers better compatibility with the overall strategy. If Fmoc-Tyr(Bzl)-OH is used, the final TFA cleavage will also remove the benzyl group. The primary challenge with the Fmoc strategy can be the aggregation of the growing peptide chain, which can hinder coupling and deprotection steps.[]
For the synthesis of short to moderate-length peptides where the risk of benzyl group migration is minimal, the Boc strategy with Tyr(Bzl) remains a viable and cost-effective option.[1] However, for longer peptides, or for syntheses where minimizing side reactions and using milder conditions are priorities, the Fmoc strategy is generally the preferred choice. In the context of Fmoc-SPPS, while Fmoc-Tyr(Bzl)-OH is an option, the use of Fmoc-Tyr(tBu)-OH is the standard and recommended approach due to the optimal compatibility of the tBu side-chain protecting group with the overall TFA-based final cleavage.
Researchers should carefully consider the specific characteristics of their target peptide and the available resources when selecting the most appropriate strategy for incorporating a protected tyrosine residue.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-D-Tyr(Bzl)-OH
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of Fmoc-D-Tyr(Bzl)-OH.
This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a solid, powdered substance, a thorough risk assessment is paramount. The following personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| Personal Protective Equipment (PPE) | Specifications and Use |
| Respiratory Protection | A NIOSH-approved N95 or P1 dust mask is required for handling small quantities. For larger quantities or where dust generation is significant, a full-face or half-mask air-purifying respirator should be used.[1][2] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards or when handling larger quantities, chemical safety goggles or a face shield are necessary.[1][2] |
| Skin and Body Protection | A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential.[1][2] Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize risks and ensure procedural consistency.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling :
-
Wear the appropriate PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[4] Use non-sparking tools to prevent ignition sources.[4]
-
Weigh the required amount of this compound in a designated area, minimizing dust generation.
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
-
Storage :
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Contaminated Labware (e.g., gloves, weigh boats) | Place in a designated, sealed hazardous waste container for solid chemical waste. |
| Empty Containers | Triple rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[5] After thorough rinsing and air drying, the container can be disposed of as non-hazardous waste, with the label defaced.[5] |
| Solutions Containing this compound | Collect in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain. |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, carefully scoop the solid material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
